4-Methylpyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-5-2-3-6-7-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKUBOPKWKZULG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149811 | |
| Record name | 4-Methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-88-3 | |
| Record name | 4-Methylpyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1120-88-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylpyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Methylpyridazine: A Comprehensive Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpyridazine, a heterocyclic aromatic compound, serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, characterized by a six-membered ring containing two adjacent nitrogen atoms and a methyl substituent, impart a distinct reactivity profile that is of significant interest in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, complete with tabulated data, detailed experimental protocols, and visualizations of its chemical behavior.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature, soluble in organic solvents and exhibiting limited solubility in water.[1] A summary of its key physical and chemical properties is presented in the tables below.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂ | [2] |
| Molecular Weight | 94.11 g/mol | [2] |
| Boiling Point | 98-100 °C at 11 mmHg | |
| Melting Point | Data not consistently available | |
| Density | 1.06 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.521 |
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 1120-88-3 | [2] |
| pKa (of conjugate acid) | ~3.3 | [2] |
| LogP | -0.3 | [2] |
| Water Solubility | Miscible | [3][4] |
Spectral Data
| Spectroscopic Technique | Key Features |
| ¹H NMR | Signals corresponding to the methyl protons and the aromatic protons on the pyridazine ring. |
| ¹³C NMR | Resonances for the methyl carbon and the four unique aromatic carbons of the pyridazine ring. |
| IR | Characteristic peaks for C-H (aromatic and aliphatic) and C=N stretching vibrations. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z = 94. |
Reactivity of this compound
The reactivity of this compound is governed by the presence of the two nitrogen atoms in the aromatic ring, which are electron-withdrawing and influence the electron density distribution. This makes the pyridazine ring generally less susceptible to electrophilic attack compared to benzene but activates it for nucleophilic substitution, particularly at positions ortho and para to the nitrogen atoms.
N-Oxidation
The nitrogen atoms of the pyridazine ring can be readily oxidized to form N-oxides. This transformation is significant as it can alter the electronic properties of the ring, making it more susceptible to certain substitution reactions and is a key step in the synthesis of various functionalized derivatives.
Disclaimer: This is a representative protocol based on general procedures for the N-oxidation of pyridine derivatives.[5] Specific reaction conditions for this compound may require optimization.
Materials:
-
This compound
-
Hydrogen peroxide (30% solution)
-
Acetic acid
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add 30% hydrogen peroxide (1.1 to 1.5 equivalents) dropwise, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound-N-oxide.
-
The product can be further purified by recrystallization or column chromatography.
N-Methylation
The lone pair of electrons on the nitrogen atoms makes them nucleophilic, allowing for alkylation reactions, such as N-methylation, to form pyridazinium salts.
Disclaimer: This is a representative protocol based on general procedures for the N-alkylation of pyridines.
Materials:
-
This compound
-
Methyl iodide
-
Anhydrous diethyl ether or acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous acetone or diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add methyl iodide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or under gentle reflux for several hours. The formation of a precipitate (the pyridazinium salt) should be observed.
-
After the reaction is complete (monitored by TLC), cool the mixture and collect the solid product by filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the 1-methyl-4-methylpyridazin-1-ium iodide.
Electrophilic Aromatic Substitution
Due to the electron-withdrawing nature of the two nitrogen atoms, the pyridazine ring is deactivated towards electrophilic aromatic substitution. Reactions such as nitration and halogenation require harsh conditions and often result in low yields. The substitution, when it occurs, is directed to the positions less deactivated by the nitrogen atoms. For this compound, the likely position for electrophilic attack would be C5.
Disclaimer: This is a representative protocol adapted from the nitration of similar pyridine-N-oxides. Direct nitration of this compound is challenging. The N-oxide is more reactive towards electrophilic substitution.[6]
Materials:
-
This compound-N-oxide
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice bath
-
Sodium carbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a flask cooled in an ice-salt bath, slowly add this compound-N-oxide (1 equivalent) to a mixture of fuming nitric acid and concentrated sulfuric acid, keeping the temperature below 10 °C.
-
After the addition, slowly warm the reaction mixture to 90-100 °C and maintain this temperature for several hours.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralize the acidic solution with a sodium carbonate solution until it is basic.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude nitrated product.
-
Purify the product by column chromatography or recrystallization.
Nucleophilic Aromatic Substitution
The pyridazine ring is susceptible to nucleophilic aromatic substitution, especially when a good leaving group (e.g., a halogen) is present on the ring. The positions ortho and para to the ring nitrogens are the most activated for this type of reaction. For instance, a chloropyridazine derivative can be synthesized from a pyridazinone, which can then undergo nucleophilic substitution.[1][7][8]
Disclaimer: This is a generalized two-step protocol illustrating the principle of nucleophilic aromatic substitution on a pyridazine ring.[1]
Step 1: Synthesis of 4-Methyl-6-chloropyridazine (Hypothetical)
Materials:
-
4-Methylpyridazin-6(1H)-one (hypothetical starting material)
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Carefully add 4-methylpyridazin-6(1H)-one to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture under reflux for several hours.
-
After cooling, pour the reaction mixture cautiously onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate).
-
Extract the product with a suitable organic solvent (e.g., chloroform).
-
Dry the organic layer, filter, and remove the solvent to obtain the crude 4-methyl-6-chloropyridazine.
-
Purify by distillation or chromatography.
Step 2: Nucleophilic Substitution with an Amine
Materials:
-
4-Methyl-6-chloropyridazine
-
Amine (e.g., piperidine)
-
Solvent (e.g., ethanol or DMF)
-
Base (e.g., potassium carbonate) (optional)
Procedure:
-
Dissolve 4-methyl-6-chloropyridazine and the amine (1-2 equivalents) in a suitable solvent in a round-bottom flask.
-
If the amine salt is formed, a non-nucleophilic base can be added to neutralize the acid.
-
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry it, and evaporate the solvent to get the crude product.
-
Purify the product by column chromatography or recrystallization.
Biological Significance and Signaling Pathways
While this compound itself is primarily a synthetic intermediate, its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][10][11] Many of these activities are attributed to the ability of the pyridazine scaffold to act as a hinge-binding motif in various protein kinases. Inhibition of these kinases can disrupt cellular signaling pathways that are often dysregulated in diseases like cancer.
A common mechanism of action for pyridazine-based drugs is the inhibition of kinase signaling pathways, which are crucial for cell proliferation, survival, and differentiation. The diagram below illustrates a generic kinase signaling pathway that can be targeted by such inhibitors.
Caption: A generic kinase signaling pathway often targeted by pyridazine-based inhibitors.
Conclusion
This compound is a versatile heterocyclic compound with a rich and complex reactivity profile. Its ability to undergo a variety of chemical transformations, including N-oxidation, N-methylation, and nucleophilic substitution, makes it a valuable precursor for the synthesis of diverse molecular architectures. The derivatives of this compound have demonstrated significant potential in drug discovery, particularly as inhibitors of key cellular signaling pathways. This guide provides a foundational understanding of the chemical properties and reactivity of this compound, offering valuable insights for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development. Further exploration of its reaction scope and the biological activities of its derivatives will undoubtedly continue to yield novel and important discoveries.
References
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C5H6N2 | CID 136882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 9. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 10. Pyridazine and its derivatives | PPTX [slideshare.net]
- 11. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Methylpyridazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-methylpyridazine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, structural elucidation, and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the available ¹H NMR data for this compound.
¹H NMR Spectroscopic Data
Table 1: ¹H NMR Data for this compound (Predicted and/or from Spectral Databases)
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| CH₃ | ~2.5 | s | - |
| H-3 | ~7.2-7.4 | d | ~5 |
| H-5 | ~7.2-7.4 | d | ~5 |
| H-6 | ~8.9-9.1 | s | - |
Note: The data presented above are estimations based on spectral databases and predictions. Actual experimental values may vary depending on the solvent and other experimental conditions.
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Data for 4-Methylpyridine
| Carbon | Chemical Shift (δ) ppm |
| CH₃ | ~21.0 |
| C-2, C-6 | ~149.0 |
| C-3, C-5 | ~124.0 |
| C-4 | ~147.0 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorptions corresponding to aromatic C-H and C=N stretching, as well as methyl C-H stretching and bending vibrations.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3000-3100 | Medium | Aromatic C-H Stretch |
| 2850-3000 | Medium | CH₃ Stretch |
| 1550-1600 | Strong | C=N Stretch |
| 1400-1500 | Medium | Aromatic C=C Stretch |
| 1370-1470 | Medium | CH₃ Bending |
| 700-900 | Strong | Aromatic C-H Out-of-Plane Bending |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The data presented below is sourced from the NIST WebBook.[1]
Table 4: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity (%) |
| 94 | 100.0 (Molecular Ion) |
| 66 | ~50 |
| 39 | ~45 |
| 93 | ~40 |
| 65 | ~20 |
| 40 | ~15 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.
-
Data Acquisition: The NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer. For ¹H NMR, standard parameters include a 90° pulse, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is commonly used with a wider spectral width (e.g., 0-220 ppm).
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
FTIR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a drop of the neat liquid can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: A background spectrum of the empty ATR crystal or salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions.
-
Mass Analysis and Detection: The positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of an organic compound.
References
Synthesis of 4-Methylpyridazine Derivatives: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the synthesis of 4-methylpyridazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes a critical signaling pathway where these derivatives show potential therapeutic applications.
Introduction
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Substitution at various positions of the pyridazine ring allows for the fine-tuning of physicochemical properties and biological activities. In particular, the introduction of a methyl group at the 4-position can significantly influence the molecule's interaction with biological targets. This compound derivatives have emerged as promising candidates in various therapeutic areas, including oncology and neurodegenerative diseases, owing to their ability to modulate key signaling pathways. This guide serves as a practical resource for chemists and pharmacologists involved in the design and synthesis of novel this compound-based therapeutic agents.
Core Synthetic Methodologies
The synthesis of the this compound core can be achieved through several strategic approaches, primarily involving cyclocondensation reactions. The choice of synthetic route often depends on the desired substitution pattern on the pyridazine ring.
Cyclocondensation of γ-Keto Esters with Hydrazines
A prevalent and versatile method for constructing the pyridazinone ring, a common precursor to various pyridazine derivatives, is the cyclocondensation of a γ-keto ester with hydrazine or its derivatives. This reaction typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the dihydropyridazinone ring.
Experimental Protocol: Synthesis of Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate
This protocol describes the synthesis of a pyridazinone derivative from diethyl 2-methyl-3-oxopentanedioate and hydrazine hydrate.
-
Materials and Reagents:
-
Diethyl 2-methyl-3-oxopentanedioate
-
Hydrazine hydrate (~64% N₂H₄)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve diethyl 2-methyl-3-oxopentanedioate (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature with stirring.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add deionized water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
-
Synthesis from Substituted Pyridines
Functionalized 4-methylpyridines can serve as versatile starting materials for the synthesis of more complex pyridazine derivatives. For instance, the construction of fused ring systems, such as pyrido[3,4-c]pyridazines, often starts from appropriately substituted pyridines.
Experimental Protocol: Synthesis of Pyrido[3,4-c]pyridazine-6,8-diones
This protocol outlines a two-step synthesis starting from 4-methyl-3-cyano-pyridine-2,6-diones.
-
Step 1: Azo Coupling
-
Dissolve 4-methyl-3-cyano-pyridine-2,6-dione in a suitable solvent and cool in an ice bath.
-
Slowly add a solution of phenyldiazonium salt while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for a specified time until the formation of the hydrazone is complete (monitored by TLC).
-
Isolate the hydrazone product by filtration and wash with cold water.
-
-
Step 2: Cyclocondensation
-
Suspend the obtained hydrazone in xylene.
-
Add dimethylformamide dimethylacetal (DMFDMA) and reflux the mixture. The reaction involves the formation of an enamine intermediate followed by cyclocondensation with the evolution of dimethylamine.
-
After completion of the reaction (monitored by TLC), cool the mixture and collect the precipitated product by filtration.
-
Wash the product with a suitable solvent and dry to obtain the desired 6,8-dione derivative. A reported yield for this type of reaction is around 77% when refluxed in xylene.[1]
-
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of various this compound derivatives reported in the literature. This data is intended to provide a comparative overview of the efficiency of different synthetic routes.
| Compound | Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| N-(4-Chlorophenyl)-3-methyl-6-phenylpyridazino[4,3-e][1][2][3]triazin-4(1H)-amine | 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine, Acetic anhydride | Reflux, 2 h | 46 | 125-127 | [2] |
| 4-(4-Chlorophenylamino)-3-chloro-6-phenylpyridazine | 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one, POCl₃ | Reflux, 3 h | 86 | 179-181 | [2] |
| Thienyl-substituted pyridazine | 1,2-diacylcyclopentadiene (thienyl), Hydrazine hydrate | Methanol, Room Temperature | 43 | <5°C range | [4] |
| Tolyl-substituted pyridazine | 1,2-diacylcyclopentadiene (tolyl), Hydrazine hydrate | Methanol, Room Temperature | 51 | <5°C range | [4] |
| Phenyl-substituted pyridazine | 1,2-diacylcyclopentadiene (phenyl), Hydrazine hydrate | Methanol, Room Temperature | 71 | <5°C range | [4] |
Biological Activity and Signaling Pathways
Certain this compound derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway. The Hh pathway is a crucial regulator of embryonic development and its aberrant activation in adults is implicated in the development of various cancers, including medulloblastoma and basal cell carcinoma.
The core of the Hh pathway involves the transmembrane proteins Patched (PTCH) and Smoothened (SMO). In the "off" state, PTCH inhibits SMO. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH, this inhibition is relieved, allowing SMO to activate a downstream signaling cascade that ultimately leads to the activation of GLI transcription factors. Activated GLI proteins translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.
Some this compound derivatives, such as those structurally related to the investigational drug Taladegib, act as SMO antagonists. By binding to SMO, these inhibitors prevent its activation, thereby blocking the entire downstream signaling cascade and inhibiting the growth of Hh-driven cancers.
Caption: Hedgehog Signaling Pathway and Inhibition by this compound Derivatives.
Experimental Workflow Visualization
The general workflow for the synthesis and purification of this compound derivatives, particularly through cyclocondensation reactions, can be visualized as a series of sequential steps.
Caption: General experimental workflow for the synthesis of this compound derivatives.
Conclusion
The synthesis of this compound derivatives offers a rich field for chemical exploration with significant potential for the development of novel therapeutics. The methodologies outlined in this guide, from classical cyclocondensation reactions to the functionalization of pre-existing pyridine rings, provide a solid foundation for researchers in this area. The presented quantitative data and the visualization of the Hedgehog signaling pathway as a key biological target underscore the importance of these compounds in modern drug discovery. Further investigation into the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.
References
- 1. Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Mechanism and evolution of cytosolic Hedgehog signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
4-Methylpyridazine (CAS 1120-88-3): A Technical Guide for Researchers and Drug Development Professionals
Abstract: 4-Methylpyridazine is a heterocyclic organic compound featuring a pyridazine ring substituted with a methyl group. With the CAS number 1120-88-3, this compound serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its unique chemical structure allows it to be a versatile intermediate in the development of novel compounds, including potent cardiotonic agents. This technical guide provides an in-depth overview of the core physicochemical properties, experimental applications, and its role in drug discovery, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid under standard conditions.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and safety assessments.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂ | [1] |
| Molecular Weight | 94.11 g/mol | [2] |
| CAS Number | 1120-88-3 | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 98-100 °C at 11 mmHg | [2] |
| Density | 1.06 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.521 | [2] |
| Flash Point | 106 °C (222.8 °F) - closed cup | [2] |
| Solubility | Soluble in organic solvents, with limited solubility in water. | [1] |
Applications in Synthesis and Research
This compound is a valuable intermediate in organic synthesis. Its reactivity has been explored in various contexts, including oxidation and as a precursor for more complex heterocyclic structures.
One notable application is its use in the preparation of novel pyridazine derivatives that are structurally related to bipyridine cardiotonics.[2] The investigation of the reaction between this compound and methyl iodide using NMR spectroscopy has also been reported, highlighting its utility in mechanistic studies.[2]
Furthermore, the solvent-free oxidation of this compound has been achieved using reagents such as acetyl peroxyborate, peracetic acid, and hydrogen peroxide, demonstrating its potential in green chemistry applications.[2]
Role in Drug Development
The pyridazine scaffold is a key feature in many biologically active compounds. This compound, as a substituted pyridazine, serves as an important starting material in the synthesis of potential therapeutic agents.
Notably, it is a precursor in the synthesis of novel 4,5-dihydro-3(2H)-pyridazinone derivatives.[1] These compounds have been investigated for their cardiotonic activity, with some derivatives showing potent and long-lasting inotropic effects.[1][3][4] The general pathway involves the modification of the this compound core to introduce pharmacologically relevant functional groups, leading to the discovery of new drug candidates.
Role of this compound in the synthesis of cardiotonic agents.
Experimental Protocols
While specific, detailed protocols for every reaction involving this compound are proprietary or published in subscription-based journals, the general methodologies can be outlined based on available literature.
General Workflow for Derivatization
The synthesis of more complex molecules from this compound typically follows a multi-step process. This workflow illustrates the conceptual steps involved in utilizing this compound as a building block in a synthetic chemistry project.
A generalized experimental workflow for the synthesis of derivatives.
Example Experimental Context: Oxidation of this compound
The gas-phase catalytic oxidation of 4-methylpyridine (a related compound, often used as a proxy in catalytic studies) to produce isonicotinic acid is a well-documented process.[5] A similar approach can be conceptualized for this compound.
-
Reactor Setup: A fixed-bed flow reactor is typically employed, packed with a suitable catalyst.[5]
-
Catalyst: Vanadium-based catalysts, often modified with other metal oxides like SnO₂ and TiO₂, have shown efficacy.[5]
-
Reaction Conditions: The reaction is carried out at elevated temperatures, with the optimal temperature for selectivity and conversion being a key parameter to determine experimentally.[5]
-
Analysis: The product stream is analyzed using techniques like gas chromatography to determine the conversion of the starting material and the yield of the desired oxidized product.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound and its reaction products. 1H NMR, 13C NMR, IR, and Mass Spectrometry data for this compound are available through various chemical suppliers and databases. For instance, the 1H NMR spectrum provides characteristic signals for the methyl protons and the protons on the pyridazine ring.[6]
Safety Information
This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be employed when handling this chemical. It is a combustible liquid and should be stored appropriately.[2]
Conclusion
This compound (CAS 1120-88-3) is a heterocyclic compound with significant utility in organic synthesis, particularly within the pharmaceutical industry. Its role as a precursor to potent cardiotonic agents underscores its importance in drug discovery and development. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its effective and safe use in a research and development setting.
References
- 1. Studies on cardiotonic agents. VI. Synthesis of novel 4,5-dihydro-3(2H)-pyridazinone derivatives carrying some benzoheterocycles at the 6-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A novel class of cardiotonics. Synthesis and pharmacological properties of [4-(substituted-amino)phenyl]pyridazinones and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound(1120-88-3) 1H NMR [m.chemicalbook.com]
The Ascendant Trajectory of 4-Methylpyridazine Analogs in Drug Discovery: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the burgeoning biological activities of 4-methylpyridazine analogs has been compiled, offering a critical resource for researchers, scientists, and professionals in drug development. This whitepaper consolidates quantitative biological data, detailed experimental protocols, and visual representations of key chemical processes, providing an in-depth look at a promising class of heterocyclic compounds.
The pyridazine core, a six-membered ring containing two adjacent nitrogen atoms, has long been a privileged scaffold in medicinal chemistry, known to impart favorable physicochemical properties to bioactive molecules. The addition of a methyl group at the fourth position creates this compound, a versatile building block for a diverse array of analogs exhibiting a wide spectrum of pharmacological activities. This guide focuses specifically on these derivatives, highlighting their potential in oncology, infectious diseases, and inflammatory conditions.
Quantitative Biological Activity of this compound Analogs
Recent research has unveiled the significant potential of this compound analogs across various therapeutic areas. Notably, these compounds have demonstrated promising anticancer and antimicrobial activities. The following tables summarize the key quantitative data from various studies, providing a comparative overview of the biological potency of these analogs.
| Compound ID | Target/Organism | Assay Type | Activity (IC₅₀/MIC in µM) | Reference |
| Anticancer Activity | ||||
| Pyridazin-4-one Derivative (5b) | Murine P815 mastocytoma cells | Cytotoxicity Assay | IC₅₀ = 0.40 µg/mL | [1] |
| Pyridazinone-based Derivative (10h) | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | MIC = 16 µg/mL | [2] |
| Pyridazinone-based Derivative (8g) | Candida albicans | Minimum Inhibitory Concentration (MIC) | MIC = 16 µg/mL | [2] |
| Antimicrobial Activity | ||||
| Imidazo[1,2-b]pyridazine Derivative (4a) | Corn Curvalaria Leaf Spot | Mycelium Growth Rate | - | [3] |
| Imidazo[1,2-b]pyridazine Derivative (4c) | Alternaria alternate | Mycelium Growth Rate | - | [3] |
| Imidazo[1,2-b]pyridazine Derivative (4d) | Pyricularia oryzae | Mycelium Growth Rate | - | [3] |
| Imidazo[1,2-b]pyridazine Derivative (4l) | Alternaria brassicae | Mycelium Growth Rate | - | [3] |
| Imidazo[1,2-b]pyridazine Derivative (4r) | Multiple Phytopathogenic Fungi | Mycelium Growth Rate | - | [3] |
Key Synthetic Pathways and Experimental Protocols
The synthesis of biologically active this compound analogs often involves the strategic functionalization of the core ring system. A key intermediate, 4-methyl pyridazine-6-one, serves as a versatile starting material for the construction of more complex fused heterocyclic systems, such as pyridopyridazines.
Synthesis of Pyrido[3,4-c]pyridazine-3,8-dione from 4-Methyl Pyridazine-6-one
A pivotal synthetic strategy involves the condensation of the methyl group of 4-methyl pyridazine-6-one with a suitable reagent, followed by cyclization to form the pyridopyridazine scaffold.
Experimental Protocol:
-
Condensation: 4-methyl pyridazine-6-one (1 equivalent) is reacted with dimethylformamide dimethyl acetal (DMFDMA). This reaction activates the methyl group for subsequent cyclization.
-
Cyclization: The resulting enamine intermediate is then treated with an appropriate cyclizing agent, such as an aniline derivative, to yield the final pyridopyridazine-3,8-dione.
General Protocol for Antimicrobial Susceptibility Testing (MIC Assay)
The antimicrobial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Experimental Protocol:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Directions
The diverse biological activities of this compound analogs underscore their potential as scaffolds for the development of novel therapeutic agents. Future research should focus on the synthesis of a wider range of derivatives to establish comprehensive structure-activity relationships (SAR). Further mechanistic studies are also crucial to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will guide the rational design of more potent and selective drug candidates. The continued exploration of this promising class of compounds is poised to make significant contributions to the field of medicinal chemistry.
References
- 1. Synthesis and in-vitro cytotoxic evaluation of novel pyridazin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methylpyridazine as a Ligand in Coordination Chemistry: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyridazine and its derivatives are a significant class of N-heterocyclic compounds that have garnered considerable interest in coordination chemistry due to their versatile binding modes and the unique electronic properties they impart to metal complexes. This technical guide focuses on 4-methylpyridazine, a simple substituted pyridazine, and explores its potential as a ligand in the formation of coordination compounds. While research specifically focused on this compound is nascent, this document provides a comprehensive overview based on the broader knowledge of pyridazine coordination chemistry, supplemented with the available data for the title compound. We will delve into the synthesis of pyridazine derivatives, the structural and spectroscopic characteristics of the free this compound ligand, its potential coordination modes, and the prospective applications of its metal complexes in catalysis and drug development.
Introduction to Pyridazine Ligands
Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This arrangement makes them excellent ligands for a variety of metal ions. The lone pairs of electrons on the nitrogen atoms can coordinate to a metal center in several ways, leading to a rich and diverse coordination chemistry. The electronic properties of the pyridazine ring can be tuned by the introduction of substituents, which in turn influences the properties of the resulting metal complexes. The methyl group in this compound, for instance, is an electron-donating group that can subtly alter the electronic properties of the pyridazine ring compared to the unsubstituted parent ligand.
Pyridazine-based ligands are explored for their applications in various fields, including the regulation of enzymes and drug design.[1]
Synthesis of Pyridazine Derivatives
Another approach involves the cyclization of β,γ-unsaturated hydrazones, which can be promoted by a copper catalyst.[3] The synthesis of pyridazinones, a related class of compounds, can be achieved through the reaction of glyoxalic acid with tetralone or via Friedel-Crafts acylation of a substituted benzene with dimethyl maleic anhydride followed by reaction with hydrazine.
dot
Caption: General workflow for the synthesis of pyridazine derivatives.
Physicochemical Properties and Spectroscopic Data of this compound
The free this compound ligand is a stable organic molecule. Its physicochemical properties and spectroscopic data are crucial for understanding its behavior upon coordination to a metal center.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂ | |
| Molecular Weight | 94.11 g/mol | |
| Appearance | Not specified | |
| 1H NMR (CDCl₃, ppm) | δ 9.0 (d, 1H), 7.4 (d, 1H), 7.2 (s, 1H), 2.6 (s, 3H) | [4] |
| 13C NMR (CDCl₃, ppm) | δ 153.1, 151.8, 130.3, 125.5, 21.4 | |
| IR (cm-1) | Not specified in detail |
Coordination Chemistry of this compound
Due to the limited specific research on this compound as a ligand, its coordination behavior is inferred from the well-established chemistry of pyridazine and its other substituted derivatives.
Coordination Modes
Pyridazine and its derivatives can coordinate to metal centers in a variety of ways:
-
Monodentate Coordination: One of the nitrogen atoms coordinates to a single metal center. This is the most common coordination mode.
-
Bridging Bidentate Coordination: The two nitrogen atoms bridge two different metal centers, leading to the formation of polynuclear complexes or coordination polymers.
-
Chelating Bidentate Coordination: While less common due to the geometric constraints of the six-membered ring, chelation to a single metal center is possible, particularly in complexes with specific geometries.
The presence of the methyl group in the 4-position is not expected to sterically hinder coordination at either of the nitrogen atoms, thus allowing for both monodentate and bridging coordination modes.
dot
Caption: Potential coordination modes of this compound.
Potential Applications
While specific applications for this compound complexes are not yet documented, the broader class of pyridazine derivatives has shown promise in several areas relevant to researchers, scientists, and drug development professionals.
Catalysis
Metal complexes containing N-heterocyclic ligands are widely used as catalysts in a variety of organic transformations. The electronic properties of the this compound ligand could influence the catalytic activity of a metal center. For example, pyridazine-containing complexes have been investigated for their catalytic properties.[5] The development of new catalysts is a significant area of research, and this compound complexes could offer novel reactivity.
Biological Activity and Drug Development
Pyridazine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[6][7] Patents have been filed for 4-methyl-6-phenyl-pyridazine derivatives that are active on the central nervous system, suggesting potential applications in neuropharmacology.[1][8] The coordination of these ligands to metal ions can enhance their biological activity. Therefore, metal complexes of this compound could be of interest in the development of new therapeutic agents.
dot
Caption: Potential applications of this compound metal complexes.
Conclusion and Future Outlook
The coordination chemistry of this compound remains a largely unexplored area. While the general principles of pyridazine coordination provide a framework for understanding its potential behavior, there is a clear need for dedicated research to synthesize and characterize its metal complexes. The lack of crystallographic data, detailed spectroscopic analysis of complexes, and studies on their reactivity and biological activity represents a significant gap in the literature.
Future research should focus on:
-
The development of reliable synthetic protocols for this compound and its metal complexes.
-
Comprehensive structural and spectroscopic characterization of these complexes to elucidate the coordination preferences of the this compound ligand.
-
Investigation of the catalytic and biological activities of these novel coordination compounds.
Such studies would not only expand the fundamental knowledge of pyridazine coordination chemistry but could also lead to the discovery of new materials with valuable applications in catalysis and medicine.
References
- 1. EP0072299B1 - 4-methyl-6-phenyl-pyridazine derivatives active on the central nervous system - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyridazine synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US4677106A - Derivatives of 4-methyl 6-phenyl pyridazine, active on the central nervous system - Google Patents [patents.google.com]
Theoretical Framework for the Structural Analysis of 4-Methylpyridazine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical methodologies employed in the computational analysis of the molecular structure of 4-methylpyridazine. Tailored for researchers, scientists, and professionals in drug development, this document outlines the standard computational protocols and presents expected structural data based on studies of analogous compounds, due to a lack of specific published theoretical data for this compound itself.
Introduction
This compound is a heterocyclic aromatic compound with a six-membered ring containing two adjacent nitrogen atoms and a methyl substituent. As a derivative of pyridazine, it is of interest in medicinal chemistry and materials science. Theoretical studies, particularly those employing quantum chemical calculations, are crucial for understanding its three-dimensional structure, electronic properties, and reactivity. This guide details the computational approaches used to elucidate these characteristics at an atomic level.
Computational Methodologies
The primary tool for the theoretical investigation of molecular structures like this compound is Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy. A typical computational workflow for analyzing the structure of this compound is illustrated below.
A Technical Guide to the Photophysical Properties of 4-Methylpyridazine and Related Aza-aromatics
For Researchers, Scientists, and Drug Development Professionals
Abstract: Pyridazine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. Their photophysical properties, governed by the interplay of n-π* and π-π* electronic transitions, are critical for applications ranging from fluorescent probes to photosensitizers. This guide provides a comprehensive overview of the key photophysical characteristics of aza-aromatic compounds, with a focus on 4-Methylpyridazine as a representative example. While specific experimental data for this compound is not extensively documented in public literature, this document outlines the expected properties and the detailed experimental protocols required for their characterization.
Introduction to the Photophysics of Pyridazines
Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. This configuration significantly influences their electronic structure and, consequently, their photophysical behavior. The lone pairs of electrons on the nitrogen atoms introduce low-energy n-π* transitions, which often lie close to the π-π* transitions. The relative energies and coupling between these states are highly sensitive to the molecular environment, including solvent polarity and substitution patterns.
For this compound, the introduction of a methyl group, an electron-donating substituent, is expected to subtly modulate the energies of the electronic states compared to the parent pyridazine molecule. Understanding these properties is crucial for designing novel pyridazine-based molecules with tailored photophysical functionalities.
Key Photophysical Parameters
Table 1: Key Photophysical Parameters for Aza-aromatic Compounds
| Parameter | Symbol | Description | Typical Value Range for Aza-aromatics |
| Absorption Maximum | λabs (nm) | Wavelength at which the compound absorbs the most light. | 250 - 400 nm |
| Molar Absorptivity | ε (M-1cm-1) | A measure of how strongly the compound absorbs light at λabs. | 1,000 - 50,000 |
| Emission Maximum | λem (nm) | Wavelength at which the compound emits the most light upon excitation. | 350 - 600 nm |
| Fluorescence Quantum Yield | ΦF | The ratio of photons emitted to photons absorbed.[1][2] | 0.01 - 0.9 |
| Fluorescence Lifetime | τF (ns) | The average time the molecule spends in the excited state before returning to the ground state via fluorescence. | 1 - 20 ns |
| Stokes Shift | (cm-1 or nm) | The difference in energy (or wavelength) between the absorption and emission maxima. | 2,000 - 10,000 cm-1 |
Experimental Protocols
Accurate determination of the photophysical parameters listed above requires a suite of spectroscopic techniques. The following sections detail the standard methodologies.
This technique is used to determine the absorption spectrum, including the absorption maximum (λabs) and molar absorptivity (ε).
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a spectroscopic-grade solvent (e.g., cyclohexane, acetonitrile, ethanol) at a known concentration (e.g., 1 mM).
-
Create a series of dilutions from the stock solution to find a concentration that yields an absorbance between 0.1 and 1.0 at the peak maximum.
-
-
Measurement:
-
Record the absorption spectrum of the sample solution against a solvent blank over a relevant wavelength range (e.g., 200-500 nm).
-
Identify the wavelength of maximum absorbance (λabs).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
This method measures the fluorescence emission spectrum, including the emission maximum (λem).
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[2]
-
Measurement:
-
Set the excitation wavelength (typically at or near λabs).
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.
-
Identify the wavelength of maximum emission intensity (λem).
-
The spectra should be corrected for the wavelength-dependent efficiency of the instrument.[3]
-
The relative method, comparing the sample to a well-characterized standard, is most common.[2][3][4]
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For pyridazine derivatives, quinine sulfate in 0.5 M H2SO4 (ΦF = 0.54) or 9,10-diphenylanthracene in cyclohexane (ΦF = 0.95) are common choices.
-
Procedure:
-
Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.
-
Measure the UV-Vis absorption spectrum for each solution.
-
Measure the corrected fluorescence emission spectrum for each solution using the same excitation wavelength for both the sample and the standard.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample (ΦS) using the following equation: ΦS = ΦR * (GradS / GradR) * (nS2 / nR2) where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts S and R refer to the sample and the reference standard, respectively.[3]
-
This technique measures the fluorescence lifetime (τF), providing insight into the dynamics of the excited state.
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a common method. It requires a pulsed light source (e.g., laser diode or LED), a high-speed detector, and timing electronics.
-
Measurement:
-
The sample is excited by a short pulse of light.
-
The arrival times of individual fluorescence photons are recorded relative to the excitation pulse.
-
A histogram of photon arrival times is built up, which represents the fluorescence decay profile.
-
-
Data Analysis: The decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s). For a simple system, a mono-exponential decay is expected.
Visualizing the Experimental Workflow
The logical flow of experiments for characterizing the photophysical properties of a compound like this compound can be visualized as follows:
Expected Signaling Pathways and Excited State Dynamics
Upon absorption of a photon, a molecule like this compound is promoted to an excited singlet state (S1). From here, several deactivation pathways are possible, as depicted in the Jablonski diagram.
For pyridazines, the rate of intersystem crossing (kisc) from the S1 state to the triplet manifold (T1) can be significant due to spin-orbit coupling facilitated by the nitrogen lone pairs. This process competes with fluorescence (kf) and can lead to a lower fluorescence quantum yield. The efficiency of these competing pathways dictates the overall photophysical profile of the molecule.
Conclusion
While a detailed photophysical dataset for this compound is not extensively available, this guide provides a robust framework for its characterization. By following the detailed experimental protocols for absorption, steady-state and time-resolved fluorescence spectroscopy, researchers can elucidate the key parameters that govern the interaction of this important heterocyclic scaffold with light. This knowledge is fundamental for the rational design of novel pyridazine derivatives for advanced applications in drug development and materials science.
References
4-Methylpyridazine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available data on the solubility and stability of 4-methylpyridazine (CAS No: 1120-88-3; Molecular Formula: C₅H₆N₂). Due to a notable scarcity of specific experimental data for this compound, this document also includes relevant information on the parent compound, pyridazine, and its derivatives to offer valuable context for researchers. The guide details general solubility characteristics, stability considerations, and safety and handling procedures. Furthermore, a standard experimental protocol for determining the aqueous and organic solvent solubility of heterocyclic compounds like this compound is provided, complete with a procedural workflow diagram. This document aims to be a foundational resource for scientists and professionals working with this compound in pharmaceutical and chemical research.
Introduction
This compound is a heterocyclic organic compound featuring a pyridazine ring substituted with a methyl group. The pyridazine scaffold is of significant interest in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is fundamental for its application in drug discovery, chemical synthesis, and formulation development. This guide synthesizes the currently available information on these critical parameters.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1120-88-3 | [2] |
| Molecular Formula | C₅H₆N₂ | [2] |
| Molecular Weight | 94.11 g/mol | [2] |
Solubility Profile
3.1. Aqueous Solubility
The parent compound, pyridazine, is described as being miscible with or soluble in water.[3][4] The presence of the methyl group in this compound is expected to slightly decrease aqueous solubility compared to pyridazine due to the increase in hydrophobicity. Studies on other pyridazine derivatives, such as 3-aminopyridazines, have shown that they can form dihydrochloride salts with excellent aqueous solubility, in contrast to the free bases which may be oily.[5] Conversely, some pyridazinone derivatives are noted for their poor water solubility.[1]
3.2. Organic Solvent Solubility
Pyridazine is generally soluble in organic solvents such as alcohols and acetone.[4] It is anticipated that this compound will exhibit good solubility in a range of common organic solvents.
3.3. Predicted Solubility
While experimental data is lacking, computational models can provide estimations of solubility.
| Parameter | Predicted Value | Source |
| Water Solubility | logS = -1.48 (mol/L) | |
| Octanol/Water Partition Coefficient | logP = 0.785 |
Note: These are computationally predicted values and should be confirmed by experimental determination.
Stability Profile
Specific stability data for this compound under various conditions (e.g., thermal, photolytic, varying pH) is not extensively documented. General stability can be inferred from the chemistry of the pyridazine ring.
The pyridazine ring is a stable aromatic system.[4] Some fused-ring pyridazine derivatives have been reported to exhibit reasonably high stability in solution and in air at room temperature.[6] However, the stability of any given derivative can be influenced by its substituents.
For handling and storage, it is recommended to keep this compound in a tightly closed container in a dry and well-ventilated place.
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[7]
Recommended Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Store in a cool, dry place away from incompatible materials.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[8][9]
Experimental Protocol: Solubility Determination
The following is a general protocol for determining the solubility of a compound like this compound in various solvents. This method is based on the shake-flask technique, which is a standard approach for measuring equilibrium solubility.[10]
6.1. Materials
-
This compound
-
Selected solvents (e.g., deionized water, ethanol, DMSO, methanol, acetone)
-
Analytical balance
-
Vials with screw caps
-
Shaker or orbital incubator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
6.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visible to ensure saturation.
-
Seal the vials tightly.
-
Place the vials in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Processing:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any undissolved solid.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of this compound in the saturated solution.
-
-
Calculation:
-
The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.
-
6.3. Workflow for Solubility Determination
Caption: Workflow for the experimental determination of this compound solubility.
Conclusion
While specific experimental data on the solubility and stability of this compound is limited, this guide provides a summary of the available information and context from related pyridazine compounds. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound in various solvents, which is a critical step for its further development and application. Future studies are warranted to fully characterize the physicochemical properties of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. Pyridazine and its derivatives | PPTX [slideshare.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound | C5H6N2 | CID 136882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. 4-METHYL PYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Core Electrochemistry of Substituted Pyridazines: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the electrochemical behavior of substituted pyridazines is paramount for applications ranging from medicinal chemistry to materials science. This in-depth technical guide provides a comprehensive overview of the core electrochemical principles governing these heterocyclic compounds, detailing their reduction and oxidation pathways, summarizing key quantitative data, and outlining detailed experimental protocols.
Introduction to the Electrochemistry of Pyridazines
Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, and its derivatives are key scaffolds in numerous biologically active compounds and functional materials. The electron-deficient nature of the pyridazine ring makes it susceptible to reduction, while appropriate substitution can facilitate oxidation. Electrochemical techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and controlled potential electrolysis (CPE) are invaluable tools for elucidating the redox properties, reaction mechanisms, and potential applications of these molecules.
The electrochemical behavior of substituted pyridazines is profoundly influenced by the nature and position of substituents on the pyridazine ring. Electron-withdrawing groups typically facilitate reduction by lowering the energy of the lowest unoccupied molecular orbital (LUMO), while electron-donating groups can make oxidation more accessible by raising the energy of the highest occupied molecular orbital (HOMO).
Electrochemical Reduction of Substituted Pyridazines
The electrochemical reduction of pyridazines has been a subject of significant study, revealing complex reaction pathways that are highly dependent on the substituents and the electrolytic medium.
Reduction to Dihydropyridazine Derivatives
The initial step in the electrochemical reduction of many substituted pyridazines involves a two-electron, two-proton process to form a 1,2-dihydropyridazine intermediate.[1] This intermediate can be relatively stable or can undergo further reactions, such as rearrangement to a more stable 1,4-dihydropyridazine.[1] The stability and subsequent reactivity of the dihydropyridazine intermediate are dictated by the substituents on the pyridazine core.
Reductive Ring Contraction to Pyrroles
A noteworthy and synthetically useful transformation is the electrochemical reduction of certain substituted pyridazines to form pyrrole derivatives. This reaction proceeds via a four-electron, four-proton reduction, leading to the extrusion of a nitrogen atom.[1] This ring contraction is particularly favored for pyridazines bearing electron-withdrawing groups, such as methoxycarbonyl substituents.[1] The general mechanism involves the initial formation of a 1,2-dihydropyridazine, followed by a further two-electron reduction and subsequent rearrangement and elimination of ammonia to yield the corresponding pyrrole.[1][2]
The following diagram illustrates the generalized pathway for the electrochemical reduction of a disubstituted pyridazine to a pyrrole.
Caption: Generalized pathway for the electrochemical reduction of substituted pyridazines to pyrroles.
Electrochemical Oxidation of Substituted Pyridazines
The electrochemical oxidation of pyridazines is generally more challenging than their reduction due to the electron-deficient nature of the ring. However, the introduction of electron-donating substituents can significantly lower the oxidation potential, enabling the study of their oxidative electrochemistry.
Donor-acceptor-donor (D-A-D) type molecules, where the pyridazine ring acts as the acceptor (A) and is flanked by electron-donating moieties (D), have been a particular focus of research.[3][4][5] In these systems, the oxidation process typically involves the removal of electrons from the electron-rich donor groups. The electrochemical properties of these D-A-D molecules are crucial for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors.[3][4]
The following diagram depicts a logical workflow for the characterization of such donor-acceptor pyridazine derivatives.
Caption: Experimental and theoretical workflow for characterizing donor-acceptor pyridazine derivatives.
Quantitative Electrochemical Data
The following tables summarize key electrochemical data for a selection of substituted pyridazines, compiled from the literature. All potentials are reported in volts (V) versus a reference electrode as specified.
Table 1: Reduction Potentials of Substituted Pyridazines
| Compound | Substituents | Epc (V) | Reference Electrode | Experimental Conditions | Reference |
| 3,6-Dichloropyridazine | 3,6-di-Cl | -1.10, -1.82, -2.30 | Ag/AgCl | DMF, 0.1 M TBAP, glassy carbon electrode | [6] |
| 3-Chloro-6-methoxypyridazine | 3-Cl, 6-OCH3 | -1.85, -2.45 | Ag/AgCl | DMF, 0.1 M TBAP, glassy carbon electrode | [6] |
| 3-Chloro-6-phenylpyridazine | 3-Cl, 6-Ph | -1.70, -2.25 | Ag/AgCl | DMF, 0.1 M TBAP, glassy carbon electrode | [6] |
| 3-Amino-6-chloropyridazine | 3-NH2, 6-Cl | -1.78, -2.55 | Ag/AgCl | DMF, 0.1 M TBAP, glassy carbon electrode | [6] |
| Ethyl 5-cyano-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate | Multiple | -0.544, -1.349, -2.057 (reduction peaks) | SCE | DMF, Et4NClO4, platinum electrode | [7] |
| 5-Cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbohydrazide | Multiple | -1.232 (reduction peak) | SCE | DMF, Et4NClO4, platinum electrode | [7] |
Table 2: Oxidation Potentials of Substituted Pyridazines
| Compound | Substituents | Epa (V) | Reference Electrode | Experimental Conditions | Reference |
| Ethyl 5-cyano-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate | Multiple | 0.211 (oxidation peak) | SCE | DMF, Et4NClO4, platinum electrode | [7] |
| 5-Cyano-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbohydrazide | Multiple | 0.172, 1.056 (oxidation peaks) | SCE | DMF, Et4NClO4, platinum electrode | [7] |
| EDOT-PDZ-EDOT derivative | Donor-Acceptor-Donor | +0.55 | Ag/Ag+ | MeCN, 0.1 M Bu4NPF6 | [3] |
| 2PO-PYD | Phenoxazine donors | Onset at ~0.5 | Fc/Fc+ | Dichloromethane, 0.1 M TBAPF6 | [4] |
| 2AC-PYD | 9,9-dimethyl-9,10-dihydroacridine donors | Onset at ~0.5 | Fc/Fc+ | Dichloromethane, 0.1 M TBAPF6 | [4] |
Note: Epc refers to the cathodic peak potential, and Epa refers to the anodic peak potential. "Onset" refers to the onset potential of oxidation.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable electrochemical data. The following sections outline standard methodologies for key electrochemical techniques used in the study of substituted pyridazines.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of the working electrode is ramped linearly versus time.
Objective: To determine the reduction and oxidation potentials of a substituted pyridazine and to assess the reversibility of the electrochemical processes.
Methodology:
-
Solution Preparation: Prepare a solution of the substituted pyridazine (typically 1-5 mM) in a suitable aprotic solvent (e.g., acetonitrile, dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire or gauze).
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
CV Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan over the region of interest.
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the potential sweep and record the resulting current.
-
Perform multiple cycles to ensure the stability of the electrochemical response.
-
-
Data Analysis: Plot the current versus the applied potential. The peak potentials (Epa and Epc) and peak currents (ipa and ipc) provide information about the thermodynamics and kinetics of the redox processes.
Controlled Potential Electrolysis (CPE)
Controlled potential electrolysis, also known as bulk electrolysis, is used to quantitatively reduce or oxidize a species in solution.[8][9][10]
Objective: To determine the number of electrons involved in a redox process and to synthesize the product of the electrochemical reaction on a preparative scale.
Methodology:
-
Cell and Solution Preparation: Use a divided electrochemical cell with separate compartments for the working, counter, and reference electrodes to prevent the products of the counter electrode reaction from interfering with the working electrode process.[9] The working electrode should have a large surface area (e.g., reticulated vitreous carbon or platinum mesh). The solution composition is similar to that used for CV.
-
Potential Selection: From the cyclic voltammogram, choose a potential that is sufficiently past the peak potential of the desired redox process to ensure a diffusion-limited reaction.
-
Electrolysis:
-
Apply the selected potential to the working electrode.
-
Stir the solution to enhance mass transport to the electrode surface.
-
Monitor the current as a function of time. The current will decay exponentially as the reactant is consumed.
-
The electrolysis is considered complete when the current drops to a small fraction (e.g., <5%) of its initial value.
-
-
Data Analysis:
-
Integrate the current-time curve to obtain the total charge (Q) passed.
-
Use Faraday's law (Q = nFN, where n is the number of electrons, F is Faraday's constant, and N is the number of moles of reactant) to calculate the number of electrons transferred per molecule.
-
After electrolysis, the solution can be analyzed by spectroscopic or chromatographic methods to identify and quantify the product.
-
Differential Pulse Voltammetry (DPV)
DPV is a sensitive voltammetric technique that can be used for quantitative analysis at low concentrations.[11][12]
Objective: To obtain higher sensitivity and better resolution of redox peaks compared to CV, particularly for analytical purposes.
Methodology:
-
Solution and Cell Setup: The setup is identical to that for cyclic voltammetry.
-
DPV Measurement:
-
The potential is scanned with a series of small pulses superimposed on a linearly increasing potential ramp.
-
The current is sampled twice for each pulse: once just before the pulse and once at the end of the pulse.
-
The difference in current is plotted against the potential.
-
-
Data Analysis: The resulting voltammogram shows peaks at potentials related to the redox potentials of the analyte. The peak height is directly proportional to the concentration of the analyte. DPV is particularly effective at minimizing the contribution of non-faradaic (charging) current, thereby enhancing the signal-to-noise ratio.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Controlled Potential Bulk Electrolysis (BE) | Pine Research Instrumentation [pineresearch.com]
- 9. Bulk electrolysis - Wikipedia [en.wikipedia.org]
- 10. Controlled Potential Electrolysis → Area → Resource 1 [energy.sustainability-directory.com]
- 11. Differential pulse voltammetry - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyridopyridazines from 4-Methylpyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of pyridopyridazine scaffolds, valuable frameworks in medicinal chemistry, starting from a 4-methylpyridazine precursor. The described synthetic strategy involves a three-step process: the formation of a pyridazinone core, followed by condensation with dimethylformamide dimethyl acetal (DMFDMA), and subsequent cyclization to yield the target pyridopyridazine structure. This document offers comprehensive experimental protocols, quantitative data summaries, and visual representations of the synthetic pathway to aid in the practical application of this methodology.
Introduction
Pyridopyridazines are a class of fused heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse pharmacological activities. The inherent structural features of the pyridopyridazine nucleus make it a privileged scaffold in the design of novel therapeutic agents. The synthesis of these complex molecules often requires a multi-step approach, and the following protocols detail a reliable pathway for their preparation.
The synthetic journey commences with the formation of a key intermediate, 4-methyl-6-oxo-1,6-dihydropyridazine, from the readily available starting material, levulinic acid. This pyridazinone then undergoes a condensation reaction with DMFDMA to form a highly reactive enamine intermediate. The final step involves a cyclocondensation reaction of this enamine with an aniline to construct the desired pyridopyridazine ring system. This modular approach allows for the potential generation of a library of substituted pyridopyridazines by varying the aniline component.
Synthetic Pathway Overview
The overall synthetic scheme is a three-step process starting from levulinic acid.
Figure 1. Overall synthetic workflow for the preparation of a pyrido[3,4-c]pyridazine derivative.
Experimental Protocols
Step 1: Synthesis of 4-Methyl-6-oxo-1,6-dihydropyridazine
This protocol describes the formation of the pyridazinone ring through the cyclocondensation of levulinic acid with hydrazine hydrate.
Materials:
-
Levulinic acid
-
Hydrazine hydrate (99%)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add levulinic acid (0.1 mol, 11.61 g) and ethanol (150 mL).
-
While stirring, add hydrazine hydrate (0.2 mol, 10.0 g, ~9.7 mL of 99%) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume to approximately half using a rotary evaporator.
-
Pour the concentrated solution into 300 mL of ice-cold water with continuous stirring.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and allow it to air dry.
-
The crude product can be further purified by recrystallization from ethanol to yield pure 4-methyl-6-oxo-1,6-dihydropyridazine.
Quantitative Data:
| Parameter | Value |
| Starting Material | Levulinic acid |
| Reagents | Hydrazine hydrate, Ethanol |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux |
| Product | 4-Methyl-6-oxo-1,6-dihydropyridazine |
| Typical Yield | 85-95% |
Step 2: Synthesis of the Enamine Intermediate
This protocol details the condensation of 4-methyl-6-oxo-1,6-dihydropyridazine with dimethylformamide dimethyl acetal (DMFDMA) to form the enamine intermediate.[1]
Materials:
-
4-Methyl-6-oxo-1,6-dihydropyridazine
-
Dimethylformamide dimethyl acetal (DMFDMA)
-
Xylene
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser with a drying tube
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser protected by a calcium chloride drying tube, suspend 4-methyl-6-oxo-1,6-dihydropyridazine (0.05 mol, 5.5 g) in dry xylene (50 mL).
-
Add dimethylformamide dimethyl acetal (DMFDMA) (0.06 mol, 7.15 g, ~7.9 mL) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude enamine intermediate is typically used in the next step without further purification.
Quantitative Data:
| Parameter | Value |
| Starting Material | 4-Methyl-6-oxo-1,6-dihydropyridazine |
| Reagents | DMFDMA, Xylene |
| Reaction Time | 8-12 hours |
| Reaction Temperature | Reflux |
| Product | 4-((Dimethylamino)methylidene)-6-oxo-1,6-dihydropyridazine |
| Typical Yield | Quantitative (used crude) |
Step 3: Synthesis of Pyrido[3,4-c]pyridazine-3,8-dione
This protocol describes the final cyclization step to form the pyridopyridazine ring system.[1]
Materials:
-
Crude enamine intermediate from Step 2
-
Aniline
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To the flask containing the crude enamine intermediate from the previous step, add aniline (0.05 mol, 4.66 g, ~4.5 mL).
-
Heat the reaction mixture to reflux for 6-10 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A solid product is expected to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted aniline.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water, to afford the pure pyrido[3,4-c]pyridazine-3,8-dione.
Quantitative Data:
| Parameter | Value |
| Starting Material | Enamine intermediate |
| Reagents | Aniline |
| Reaction Time | 6-10 hours |
| Reaction Temperature | Reflux |
| Product | Pyrido[3,4-c]pyridazine-3,8-dione |
| Typical Yield | 60-75% |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the logical flow of the synthesis and a hypothetical signaling pathway where a pyridopyridazine derivative might act as a kinase inhibitor, a common therapeutic target for such scaffolds.
Figure 2. Experimental workflow for pyridopyridazine synthesis.
Figure 3. Potential mechanism of action for a pyridopyridazine derivative as a kinase inhibitor.
References
Application Notes and Protocols: 4-Methylpyridazine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylpyridazine is a versatile heterocyclic building block with significant potential in the synthesis of pharmaceutical intermediates. Its inherent chemical reactivity allows for its elaboration into more complex molecular scaffolds, particularly those found in biologically active compounds such as kinase inhibitors. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a key pharmaceutical intermediate, 2-amino-4-methylpyrimidine, a common structural motif in numerous kinase inhibitors. The protocols provided are based on established chemical transformations and are intended to serve as a practical guide for researchers in drug discovery and development.
Introduction
The pyridazine nucleus is a prominent feature in a variety of medicinally important compounds.[1] The strategic functionalization of this scaffold can lead to the development of novel therapeutic agents. This compound, in particular, serves as a valuable starting material due to the presence of the reactive methyl group and the nitrogen-containing aromatic ring.[2] This allows for a range of chemical modifications, including condensation, cyclization, and ring transformation reactions.
One of the most valuable applications of this compound is its potential conversion to 2-aminopyrimidine derivatives. The 2-aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[3] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, efficient synthetic routes to 2-aminopyrimidine intermediates are of high interest to the pharmaceutical industry.
This document outlines a synthetic strategy for the preparation of 2-amino-4-methylpyrimidine from this compound, followed by its application in the synthesis of a hypothetical kinase inhibitor, demonstrating its utility as a pharmaceutical intermediate.
Application: Synthesis of a 2-Amino-4-methylpyrimidine Intermediate
The following section details a proposed synthetic pathway for the conversion of this compound to 2-amino-4-methylpyrimidine, a key intermediate for kinase inhibitor synthesis. This transformation can be envisioned through a multi-step process involving ring opening of the pyridazine, followed by cyclization with a guanidine source. A more direct, albeit potentially lower-yielding, conceptual pathway could involve a direct ring transformation. For the purpose of providing a detailed and practical protocol, we will focus on a well-established method for pyrimidine synthesis from a 1,3-dicarbonyl compound, which can be conceptually derived from this compound.
Overall Synthetic Scheme
Caption: Synthetic workflow from this compound to a kinase inhibitor scaffold.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-methylpyrimidine from a 1,3-Dicarbonyl Compound and Guanidine (Pinner Synthesis)
This protocol describes a well-established method for the synthesis of 2-amino-4-methylpyrimidine via the cyclocondensation of acetylacetone (a 1,3-dicarbonyl compound) with guanidine. While not starting directly from this compound, this represents a reliable method to obtain the target intermediate.
Materials:
-
Guanidine hydrochloride
-
Sodium ethoxide (or sodium metal in ethanol)
-
Ethanol (absolute)
-
Acetylacetone (2,4-pentanedione)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 eq) in absolute ethanol (sufficient volume) with stirring until the sodium has completely reacted. Alternatively, use a commercially available solution of sodium ethoxide in ethanol.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.0 eq) and stir for 15-20 minutes to form the free base of guanidine.
-
Addition of Dicarbonyl Compound: To this mixture, add acetylacetone (1.0 eq) dropwise at room temperature with continuous stirring.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Purification: To the resulting residue, add water and stir. The product, 2-amino-4-methylpyrimidine, may precipitate. If not, acidify the aqueous solution with concentrated HCl to a pH of ~2 to precipitate any unreacted starting materials. Filter the solution.
-
Make the filtrate basic with a concentrated NaOH solution to a pH of ~10-12, which will precipitate the 2-amino-4-methylpyrimidine.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and then with a small amount of cold diethyl ether.
-
Drying: Dry the product in a vacuum oven at 50-60 °C.
Data Presentation:
| Parameter | Value | Reference |
| Reactants | Acetylacetone, Guanidine HCl, NaOEt | [4] |
| Solvent | Ethanol | [4] |
| Reaction Time | 4-6 hours | [4] |
| Temperature | Reflux | [4] |
| Yield | 75-85% | [4] |
| Purity (by HPLC) | >98% | |
| Melting Point | 158-160 °C |
Protocol 2: Conceptual Application in Kinase Inhibitor Synthesis
The synthesized 2-amino-4-methylpyrimidine can be used as a key building block for the synthesis of various kinase inhibitors. A common synthetic step involves a coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, to introduce an aryl or heteroaryl group at the 2-amino position.
Conceptual Reaction Scheme:
Caption: General scheme for the synthesis of a kinase inhibitor core.
Illustrative Experimental Outline (Suzuki Coupling):
-
Reactants: To a reaction vessel, add 2-amino-4-methylpyrimidine (1.0 eq), an appropriate aryl or heteroaryl boronic acid/ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent: Add a suitable solvent system, such as a mixture of dioxane and water.
-
Reaction: Degas the mixture and heat under an inert atmosphere at 80-100 °C for 8-12 hours.
-
Work-up and Purification: After completion, the reaction mixture is worked up using standard extraction procedures and the product is purified by column chromatography.
Signaling Pathway Visualization
Many kinase inhibitors derived from 2-aminopyrimidine scaffolds target specific signaling pathways implicated in cancer. For example, inhibitors of Bruton's tyrosine kinase (BTK) are used in the treatment of B-cell malignancies. The following diagram illustrates a simplified representation of the B-cell receptor (BCR) signaling pathway, which is inhibited by BTK inhibitors.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the point of inhibition by a BTK inhibitor.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of pharmaceutical intermediates. Its potential conversion to 2-amino-4-methylpyrimidine provides access to a key structural motif found in a wide range of kinase inhibitors. The protocols and conceptual frameworks presented here offer a guide for researchers to explore the utility of this compound in their drug discovery and development programs. Further investigation into direct ring transformation methodologies could further enhance the efficiency of synthesizing valuable pyrimidine-based intermediates from pyridazine precursors.
References
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
Application Notes and Protocols for Reactions with 4-Methylpyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols and compiled data for key chemical transformations involving 4-methylpyridazine. This versatile heterocyclic building block is a valuable precursor in the synthesis of a wide range of functionalized molecules with potential applications in medicinal chemistry and materials science.
N-Amination of this compound
The N-amination of pyridazines provides a direct route to N-amino pyridazinium salts, which are versatile intermediates for the synthesis of various nitrogen-containing heterocyclic systems.
Experimental Protocol:
A solution of this compound (256 mg, 2.72 mmol) in a pH 5 acetate buffer (1.5 mL) is prepared. To this solution, aminosulfuric acid (462 mg, 1.36 mmol) dissolved in water (0.1 mL) is added. The reaction mixture is then neutralized to a pH of 7.5 by the slow addition of 2.4 M potassium bicarbonate (1.98 mL, 4.75 mmol). The resulting mixture is heated to 70 °C and stirred for 2 hours. After cooling to room temperature, the product can be isolated and purified using standard laboratory techniques.[1][2]
Quantitative Data:
| Reactant | Molar Equiv. | Product | Yield |
| This compound | 1.0 | 1-Amino-4-methylpyridazinium | N/A |
| Aminosulfuric acid | 0.5 | ||
| Potassium bicarbonate | 1.75 |
Note: The yield for this specific reaction was not reported in the cited literature.
Nucleophilic Aromatic Substitution of Dichloro-4-methylpyridazine
3,6-Dichloro-4-methylpyridazine is a highly reactive intermediate that readily undergoes nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The two chlorine atoms exhibit different reactivity, which can be exploited for selective functionalization.
Experimental Protocol:
To a solution of 3,6-dichloro-4-methylpyridazine (3.0 g, 18.4 mmol, 1.0 eq) in N-methyl-2-pyrrolidone (NMP, 30 mL), N,N-diisopropylethylamine (DIPEA, 8.02 mL, 46.01 mmol, 2.5 eq) and (3R)-1-ethylpiperidin-3-amine (2.95 g, 23.01 mmol, 1.25 eq) are added. The reaction mixture is stirred at 120 °C for 6 days. After completion, the reaction mixture is diluted with ethyl acetate (200 mL) and subjected to an aqueous workup to isolate the product.[3]
Quantitative Data:
| Starting Material | Nucleophile | Product | Yield |
| 3,6-Dichloro-4-methylpyridazine | (3R)-1-Ethylpiperidin-3-amine | N-((3R)-1-ethylpiperidin-3-yl)-6-chloro-4-methylpyridazin-3-amine | N/A |
Note: The yield for this specific reaction was not reported in the cited patent.
Suzuki-Miyaura Cross-Coupling of a Halogenated this compound Derivative
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The Suzuki-Miyaura coupling enables the formation of C-C bonds, typically between a halide and a boronic acid derivative. This protocol outlines the coupling of a chloro-pyridazine with phenylboronic acid.
Experimental Protocol:
In a flame-dried round-bottom flask, 3-amino-6-chloro-4-methylpyridazine (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), and potassium carbonate (K₂CO₃, 2.0 eq) are combined. The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed 4:1 mixture of 1,4-dioxane and water is added via syringe. The reaction mixture is then heated to 90-100 °C with vigorous stirring for 6-12 hours, while monitoring the progress by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through Celite. The organic layer is washed with water and brine, dried, and concentrated. The crude product is then purified by chromatography.[4]
Quantitative Data:
| Aryl Halide | Boronic Acid | Product | Reported Yield Range |
| 3-Amino-6-chloro-4-methylpyridazine | Phenylboronic acid | 3-Amino-4-methyl-6-phenylpyridazine | 22-65%[4] |
Photo-Fenton Mediated Alkylation in Continuous Flow
A modern approach to C-H alkylation involves photoredox catalysis. The following is a representative protocol for the alkylation of a this compound derivative using a photo-Fenton mechanism in a continuous flow setup.
Experimental Protocol:
A solution of 3,6-dichloro-4-methylpyridazine (1000.0 mg, 6.17 mmol, 1.0 equiv.), a ferrocene-based catalyst such as 1,1'-bis(diphenylphosphino)ferrocene dioxide (DPPFO₂, 36.2 mg, 0.0617 mmol, 1 mol%), in methanol (10.0 mL) is prepared. To this solution, 8 wt% hydrogen peroxide (5.64 mL, 13.58 mmol, 2.2 equiv.) and trifluoroacetic acid (TFA, 0.92 mL, 12.35 mmol, 2.0 equiv.) are added. This reaction mixture is then passed through a continuous flow reactor with a specified residence time (e.g., 10 minutes) while being irradiated with a light source (e.g., 450 nm LED). The output is then subjected to a standard workup and purification by flash chromatography.[5]
Quantitative Data:
| Substrate | Product | Yield |
| 3,6-Dichloro-4-methylpyridazine | Alkylated 3,6-dichloro-4-methylpyridazine | 90% |
Note: The specific alkylating agent was not explicitly stated for this substrate in the supporting information, but the general procedure was provided.
Signaling Pathway and Experimental Workflow Diagrams
NLRP3 Inflammasome Inhibition by this compound Derivatives
Derivatives of this compound have been investigated as inhibitors of the NLRP3 (NOD-like receptor family, pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system and its dysregulation is implicated in a variety of inflammatory diseases.
Caption: Inhibition of the NLRP3 inflammasome signaling pathway.
General Workflow for Suzuki-Miyaura Cross-Coupling
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura cross-coupling experimental workflow.
References
Application Notes: 4-Methylpyridazine as a Versatile Building Block for Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpyridazine is a valuable and versatile heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it an attractive starting material for the synthesis of a diverse range of more complex heterocyclic compounds with significant biological activities. The pyridazine core itself is present in several therapeutic agents and is known to influence physicochemical properties such as polarity and hydrogen bonding capacity, which can be advantageous for drug-target interactions. This document provides an overview of the applications of this compound in the synthesis of bioactive molecules, with a focus on its use in constructing fused heterocyclic systems that exhibit potential as therapeutic agents.
Key Applications in Heterocyclic Synthesis
The methyl group at the 4-position of the pyridazine ring is particularly amenable to a variety of chemical transformations, serving as a handle for the elaboration of the core structure. A key reaction is the condensation with electrophilic reagents, which paves the way for the construction of fused ring systems.
One notable application is the synthesis of pyrido[3,4-c]pyridazine derivatives. These nitrogen-containing scaffolds are of interest in medicinal chemistry, and their synthesis can be initiated from this compound derivatives. For instance, 4-methylpyridazin-6-one can undergo condensation with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form a reactive enamine intermediate. This intermediate can then be cyclized with a suitable partner, such as an aniline, to yield the pyrido[3,4-c]pyridazine-3,8-dione core structure. This approach highlights the utility of the activated methyl group in forming new carbocyclic and heterocyclic rings.
Biological Relevance: Targeting the PI3K/AKT/mTOR Signaling Pathway
Heterocyclic compounds derived from pyridazine scaffolds have shown promise as modulators of key cellular signaling pathways implicated in various diseases, including cancer and fibrosis. The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers and other proliferative disorders.
Several pyridazine-containing compounds have been investigated as inhibitors of the PI3K/mTOR pathway. The nitrogen atoms in the pyridazine ring can participate in crucial hydrogen bonding interactions with the kinase hinge region of these enzymes, contributing to potent and selective inhibition. The development of dual PI3K/mTOR inhibitors is a particularly attractive strategy in cancer therapy, as it can overcome resistance mechanisms associated with targeting a single node in the pathway. The synthesis of novel pyridazine derivatives, facilitated by building blocks like this compound, is a promising avenue for the discovery of new and effective modulators of this critical signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of 2-((Dimethylamino)methylene)-4-methylpyridazin-3(2H)-one (Enamine Intermediate)
This protocol describes the condensation of a this compound derivative with DMFDMA to form a key enamine intermediate, which can be used for further cyclization reactions.
Materials:
-
4-methylpyridazin-3(2H)-one
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA)
-
Anhydrous dioxane
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 4-methylpyridazin-3(2H)-one (1.0 eq) in anhydrous dioxane, add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.5 eq).
-
Stir the reaction mixture at reflux under an inert atmosphere for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enamine intermediate.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of a Pyrido[3,4-c]pyridazine Derivative
This protocol outlines a general procedure for the cyclization of the enamine intermediate with an aniline to form a pyrido[3,4-c]pyridazine derivative.
Materials:
-
2-((Dimethylamino)methylene)-4-methylpyridazin-3(2H)-one (from Protocol 1)
-
Substituted aniline (e.g., 4-chloroaniline)
-
Glacial acetic acid
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve the enamine intermediate (1.0 eq) and the substituted aniline (1.1 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux and stir for 8-12 hours.
-
Monitor the formation of the product by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration and wash with water.
-
Dry the solid and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure pyrido[3,4-c]pyridazine derivative.
Data Presentation
Table 1: Synthesis of Representative Pyridazine Derivatives
| Compound | Starting Material | Reagents and Conditions | Yield (%) | Spectroscopic Data Highlights |
| 1 | 4-Methylpyridazin-3(2H)-one | DMFDMA, Dioxane, reflux, 5h | 85 | ¹H NMR: δ 7.95 (s, 1H), 7.20 (d, 1H), 5.85 (s, 1H), 3.10 (s, 6H), 2.25 (s, 3H) |
| 2 | Compound 1 | 4-Chloroaniline, Acetic Acid, reflux, 10h | 72 | MS (ESI): m/z = 247.1 [M+H]⁺ |
| 3 | This compound | m-CPBA, CH₂Cl₂, rt, 24h | 90 | ¹H NMR: δ 8.90 (d, 1H), 8.75 (s, 1H), 7.50 (d, 1H), 2.50 (s, 3H) |
| 4 | 3,6-Dichloropyridazine | 4-Methylphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, reflux, 12h | 88 | MS (ESI): m/z = 248.7 [M+H]⁺ |
Table 2: Biological Activity of a Representative Pyridazine-based Inhibitor
| Compound | Target | Assay Type | IC₅₀ (nM) | Cell Line |
| PBI-1 | PI3Kα | Kinase Assay | 15 | U87MG (Glioblastoma) |
| mTOR | Kinase Assay | 45 | U87MG (Glioblastoma) | |
| Cell Proliferation | MTT Assay | 80 | U87MG (Glioblastoma) |
Visualizations
Caption: Synthetic workflow for a pyrido[3,4-c]pyridazine derivative.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.
Application Notes & Protocols: 4-Methylpyridazine in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 4-methylpyridazine and its derivatives in the synthesis of bioactive molecules. Pyridazine scaffolds are of significant interest in medicinal chemistry due to their ability to modulate the activity of various biological targets. These notes focus on the synthesis of kinase inhibitors, providing a practical guide for researchers in drug discovery and development.
Introduction to this compound in Medicinal Chemistry
This compound is a versatile heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique nitrogen-containing ring structure can enhance biological activity and improve the pharmacokinetic properties of synthesized molecules. The pyridazine core is a key feature in numerous potent and selective inhibitors of various enzymes, including kinases, which are critical targets in oncology and inflammatory diseases.
Case Study: Synthesis of Pyridazine-Based ALK5 Inhibitors
This section details the synthesis and biological activity of a series of 4,6-disubstituted pyridazine derivatives as potent inhibitors of the Transforming Growth Factor-β (TGF-β) Type 1 receptor kinase, also known as Activin-Like Kinase 5 (ALK5).[2] TGF-β signaling is a crucial pathway in cell growth, differentiation, and immune response, and its dysregulation is implicated in cancer and fibrosis.[2]
Biological Activity of Pyridazine-Based ALK5 Inhibitors
The inhibitory potency of the synthesized pyridazine derivatives against the ALK5 receptor kinase was evaluated. The data is presented in the table below, showcasing the structure-activity relationship (SAR) for this series of compounds.
| Compound ID | R Group | ALK5 pKᵢ | ALK5 pIC₅₀ (hA549 cells) |
| 1A | 3-pyridyl | 6.0 | - |
| 1B | 4-pyridyl | 6.0 | - |
| 2A | 2-amino-4-pyridyl | 7.4 | 6.05 |
| 4 | 2-amino-4-pyridyl | 7.4 | 6.05 |
| 5 | 3-amino-4-pyridyl | 6.1 | - |
| 6 | 2-acetamido-4-pyridyl | 5.4 | - |
| Table 1: Biological activity of synthesized pyridazine-based ALK5 inhibitors.[2] |
TGF-β/ALK5 Signaling Pathway
The TGF-β signaling pathway is initiated by the binding of TGF-β to its type II receptor (TGF-βR2), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates its downstream targets, Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of key intermediates and the final pyridazine-based ALK5 inhibitors, based on the methodologies reported in the literature.[2][3]
General Synthetic Workflow
The synthesis of the target pyridazine-based ALK5 inhibitors can be conceptualized as a multi-step process starting from a suitably substituted pyridazine core. A generalized workflow is depicted below.
Synthesis of Intermediate 26a: 3-Chloro-5-(5-chloro-2-fluorophenyl)pyridazine.[3]
Materials:
-
3,5-Dichloropyridazine (25a)
-
(5-Chloro-2-fluorophenyl)boronic acid
-
Cesium carbonate (Cs₂CO₃)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
1,4-Dioxane/water (4:1)
Procedure:
-
In a suitable vial, a mixture of 3,5-dichloropyridazine (100 mg, 0.67 mmol), (5-chloro-2-fluorophenyl)boronic acid (117 mg, 0.67 mmol), and cesium carbonate (550 mg, 1.68 mmol) in 1,4-dioxane/water (4:1, 5 mL) is degassed by bubbling with nitrogen.
-
Palladium(II) acetate (7.6 mg, 0.03 mmol) and dppf (19 mg, 0.03 mmol) are added to the mixture.
-
The vial is sealed and heated at 75 °C for 4 hours.
-
After cooling, ethyl acetate is added, and the mixture is washed with brine.
-
The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to afford the title compound.
Synthesis of Compound 4: N-(4-(6-(5-chloro-2-fluorophenyl)pyridazin-4-yl)pyridin-2-yl)acetamide.[3]
Materials:
-
Intermediate 26b (prepared similarly to 26a)
-
tert-Butyl (4-bromopyridin-2-yl)carbamate
-
Cesium carbonate (Cs₂CO₃)
-
Xantphos
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,4-Dioxane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Buchwald-Hartwig Amination: In a suitable vial, a mixture of intermediate 26b (200 mg, 0.89 mmol), tert-butyl (4-bromopyridin-2-yl)carbamate (305 mg, 1.12 mmol), and cesium carbonate (586 mg, 1.79 mmol) in 1,4-dioxane (10 mL) is degassed by bubbling with nitrogen.
-
Xantphos (51.75 mg, 0.090 mmol) and palladium(II) acetate (10.1 mg, 0.04 mmol) are added.
-
The vial is sealed and irradiated with microwaves at 105 °C for 1.5 hours.
-
After cooling, ethyl acetate is added, and the mixture is washed with brine. The organic layer is dried, filtered, and concentrated.
-
Boc Deprotection: Trifluoroacetic acid (1.1 mL, 14.43 mmol) is added to a suspension of the crude product from the previous step (0.480 mmol) in DCM (6 mL).
-
The reaction mixture is stirred at room temperature for 3 hours.
-
The volatiles are removed under vacuum. The residue is purified by solid-phase extraction (SCX) to afford the final compound 4 .[3]
References
Application Notes and Protocols for Suzuki Coupling of 4-Methylpyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. These structural motifs are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. Pyridazine derivatives, in particular, are recognized as important pharmacophores and are integral to the development of novel therapeutic agents, including kinase inhibitors.
This document provides detailed application notes and experimental protocols for the Suzuki coupling of 4-methylpyridazine derivatives. The methodologies outlined are based on established procedures for structurally similar heterocyclic compounds and aim to provide a robust starting point for the synthesis and exploration of novel 4-methyl-aryl-pyridazine derivatives for applications in drug discovery and development.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. The catalytic cycle consists of three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the halo-pyridazine, inserting itself into the carbon-halogen bond to form a palladium(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
Below are generalized and specific protocols for the Suzuki coupling of 4-methyl-halopyridazines. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.
General Protocol for Suzuki Coupling of 4-Methyl-chloropyridazines
This protocol is a generalized procedure based on the coupling of similar chloro-heterocycles.
Materials:
-
4-Methyl-chloropyridazine derivative (e.g., 3-chloro-4-methylpyridazine or 6-chloro-4-methylpyridazine) (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1–5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/Ethanol, DMF)
Procedure:
-
To a dry Schlenk flask or reaction vial, add the 4-methyl-chloropyridazine, arylboronic acid, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-methyl-aryl-pyridazine.
Specific Protocol: Suzuki Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine
This protocol is adapted from the synthesis of thienylpyridazines and provides specific quantities and conditions that can be applied to 4-methyl-bromopyridazine derivatives with appropriate adjustments.[1]
Materials:
-
3-Bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol)
-
Appropriate (hetero)aromatic boronic acid (0.6 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
2 M aqueous Sodium Carbonate (Na₂CO₃) solution (1 mL)
-
1,2-Dimethoxyethane (DME) (8 mL)
-
Ethanol (2 mL)
Procedure:
-
In a reaction vessel, dissolve 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol) and the arylboronic acid (0.6 mmol) in a mixture of DME (8 mL) and ethanol (2 mL).
-
Add the 2 M aqueous Na₂CO₃ solution (1 mL).
-
Add Pd(PPh₃)₄ (5 mol%).
-
Heat the mixture at 80 °C under a nitrogen atmosphere for 48 hours.
-
Monitor the reaction by TLC.
-
After cooling, extract the reaction mixture with chloroform (3 x 20 mL).
-
Wash the combined organic layers with a saturated solution of NaCl (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
Data Presentation
The following tables summarize quantitative data for Suzuki coupling reactions of pyridazine derivatives with various arylboronic acids. While specific data for this compound is limited in the literature, the following examples with closely related structures provide valuable insights into expected outcomes.
Table 1: Suzuki Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Formylphenylboronic acid | 4-(6'-(Thiophen-2''-yl)pyridazin-3'-yl)benzaldehyde | 15 |
| 2 | 4-Nitrophenylboronic acid | 3-(4-Nitrophenyl)-6-(thiophen-2-yl)pyridazine | 28 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-6-(thiophen-2-yl)pyridazine | 14 |
| 4 | Thiophene-2-boronic acid | 3,2'-Bithiophene-5,6'-diylbis(pyridazine) | 20 |
| 5 | Furan-2-boronic acid | 3-(Furan-2-yl)-6-(thiophen-2-yl)pyridazine | 25 |
Table 2: Generalized Conditions for Suzuki Coupling of Halo-pyridazines
| Parameter | Condition | Notes |
| Halide | Cl, Br | Bromo derivatives are generally more reactive than chloro derivatives. |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Choice of catalyst and ligand is crucial, especially for less reactive chlorides. |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | The strength and solubility of the base can significantly impact the reaction rate and yield. |
| Solvent | Dioxane/H₂O, Toluene/EtOH, DMF, DME | A mixture of an organic solvent and an aqueous base solution is commonly used. |
| Temperature | 80 - 120 °C | Higher temperatures are often required for less reactive substrates. |
| Reaction Time | 12 - 48 h | Reaction progress should be monitored to determine the optimal time. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki coupling of this compound derivatives.
Application in Drug Development: Targeting the c-Met Signaling Pathway
Pyridazine derivatives have emerged as promising scaffolds for the development of kinase inhibitors. The c-Met receptor tyrosine kinase, which plays a crucial role in cell proliferation, survival, and migration, is a key target in cancer therapy. Aberrant activation of the c-Met signaling pathway is implicated in the progression of various cancers. The diagram below illustrates the key components of this pathway, which can be targeted by 4-methyl-aryl-pyridazine based inhibitors.
Caption: The c-Met signaling pathway and the inhibitory action of 4-methyl-aryl-pyridazines.
References
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 4-Methylpyridazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various metal-catalyzed cross-coupling reactions involving 4-methylpyridazine and its derivatives. These reactions are pivotal in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Introduction to Cross-Coupling with this compound
The this compound scaffold is a significant heterocyclic motif present in many biologically active compounds. The ability to functionalize this core through cross-coupling reactions opens up a vast chemical space for the development of novel pharmaceuticals and functional materials. This document outlines protocols for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Negishi, and Stille couplings. While specific examples for this compound are limited in the literature for some of these reaction types, this guide provides both established protocols for derivatives and general methodologies that can be adapted and optimized for this compound-based substrates.
Suzuki-Miyaura Coupling of a this compound Derivative
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. The following data is derived from the coupling of 4,5-dibromo-2-methylpyridazin-3(2H)-one with various boronic acids and esters, demonstrating the feasibility of this reaction on a substituted this compound core.[1]
Quantitative Data Summary
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O (4:1) | 100 | 24 | 2-methyl-4,5-diphenylpyridazin-3(2H)-one | 95 |
| 2 | Ferroceneboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O (4:1) | 100 | 24 | 4-ferrocenyl- & 5-ferrocenyl-2-methylpyridazin-3(2H)-one | 30 & 40 |
| 3 | Ferrocene-1,1'-diboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O (4:1) | 100 | 24 | Ferrocenophane derivative | 25 |
| 4 | Ferrocene-1,1'-diboronic acid dipinacol ester | Pd(dppf)Cl₂ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | Ferrocenophane derivative | 35 |
Experimental Protocol: Suzuki-Miyaura Coupling[1]
This protocol describes a general procedure for the Suzuki-Miyaura reaction of 4,5-dibromo-2-methylpyridazin-3(2H)-one.
Materials:
-
4,5-dibromo-2-methylpyridazin-3(2H)-one
-
Arylboronic acid or boronate ester (1.2 - 2.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (5 mol%)
-
Base (e.g., Na₂CO₃ or K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O or 1,4-Dioxane/H₂O)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 4,5-dibromo-2-methylpyridazin-3(2H)-one, the boronic acid/ester, the base, and the palladium catalyst.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100 °C) with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
General Protocols for Other Cross-Coupling Reactions
The following protocols are generalized procedures for various cross-coupling reactions. These should be considered as starting points and will likely require optimization for specific this compound substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[2][3]
General Protocol:
Materials:
-
Halo-4-methylpyridazine (e.g., 3-chloro-4-methylpyridazine)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the halo-4-methylpyridazine, amine, base, palladium pre-catalyst, and ligand in a dry Schlenk tube.
-
Add the degassed solvent.
-
Seal the tube and heat the reaction mixture (typically 80-110 °C) with stirring.
-
Monitor the reaction until completion.
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry, filter, and concentrate the organic layer.
-
Purify the product by column chromatography.
Caption: General workflow for Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4][5][6]
General Protocol:
Materials:
-
Halo-4-methylpyridazine
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) salt (e.g., CuI) (2-5 mol%)
-
Base (e.g., Et₃N, piperidine)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add the halo-4-methylpyridazine, palladium catalyst, and copper(I) salt.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent, the base, and then the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
After completion, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[7][8]
General Protocol:
Materials:
-
Halo-4-methylpyridazine
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., P(o-tolyl)₃) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, Acetonitrile)
Procedure:
-
Combine the halo-4-methylpyridazine, palladium catalyst, ligand, and base in a dry reaction vessel under an inert atmosphere.
-
Add the degassed solvent and the alkene.
-
Heat the mixture with stirring (typically 80-120 °C).
-
Monitor the reaction until the starting material is consumed.
-
Cool the mixture, dilute with a suitable organic solvent, and wash with water.
-
Dry the organic phase, concentrate, and purify the product.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide.[9][10]
General Protocol:
Materials:
-
Halo-4-methylpyridazine
-
Organozinc reagent (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Anhydrous, degassed solvent (e.g., THF)
Procedure:
-
To a solution of the halo-4-methylpyridazine in the solvent, add the palladium catalyst under an inert atmosphere.
-
Add the organozinc reagent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with heating.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Stille Coupling
The Stille coupling utilizes an organotin reagent to couple with an organic halide.[11][12][13]
General Protocol:
Materials:
-
Halo-4-methylpyridazine
-
Organostannane reagent (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF)
Procedure:
-
Dissolve the halo-4-methylpyridazine and the organostannane in the solvent in a Schlenk flask.
-
Degas the solution.
-
Add the palladium catalyst under a counterflow of inert gas.
-
Heat the reaction mixture (typically 80-110 °C).
-
Upon completion, cool the reaction and dilute with an organic solvent.
-
Wash the solution with aqueous KF to remove tin byproducts.
-
Dry, concentrate, and purify the product.
Conclusion
The metal-catalyzed cross-coupling reactions outlined in this document provide a powerful toolkit for the functionalization of the this compound core. The provided protocols, both specific and general, serve as a valuable resource for researchers in the synthesis of novel compounds for drug discovery and materials science. It is important to note that reaction conditions, particularly for the generalized protocols, may require careful optimization to achieve desired outcomes for specific substrates.
References
- 1. mdpi.com [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Stille Coupling [organic-chemistry.org]
Application Notes & Protocols: Synthesis of Novel Pyridazinone-Based Cardiotonics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. A key therapeutic strategy involves the use of positive inotropic agents, or cardiotonics, which enhance myocardial contractility. While traditional cardiotonics like cardiac glycosides and catecholamines have limitations due to adverse effects and the development of tolerance, a newer class of agents based on the pyridazinone scaffold has shown significant promise. These compounds often exhibit a dual mechanism of action, combining phosphodiesterase III (PDE III) inhibition with calcium sensitization of myofilaments, leading to a potent and efficient increase in cardiac output without a significant increase in myocardial oxygen consumption.
This document provides a detailed protocol for the synthesis of a novel and potent cardiotonic agent, 6-[4-(4-pyridylamino)phenyl]-4,5-dihydro-3(2H)-pyridazinone, commonly known as MCI-154. This compound serves as a representative example of this promising class of therapeutic agents. While the user's query specified 4-methylpyridazine as a starting material, a comprehensive literature review indicates that the synthesis of potent cardiotonic pyridazinones like MCI-154 typically proceeds from substituted benzoylpropionic acids. The following protocols are based on established synthetic routes for this class of compounds.
Synthetic Scheme for MCI-154
The synthesis of MCI-154 is a multi-step process that begins with the formation of a γ-keto acid via Friedel-Crafts acylation, followed by a substitution reaction and subsequent cyclization with hydrazine to form the core pyridazinone structure.
Experimental Protocols
Materials and Methods
-
Reagents: 4-Fluoronitrobenzene, 4-Aminopyridine, Succinic anhydride, Anhydrous Aluminum chloride (AlCl₃), Nitrobenzene, Hydrazine hydrate, Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Ethanol, Dichloromethane (DCM), Diethyl ether, Anhydrous potassium carbonate (K₂CO₃), Palladium on carbon (Pd/C), Hydrogen gas (H₂).
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, dropping funnel, ice bath, Buchner funnel, vacuum filtration apparatus, rotary evaporator, pH meter, melting point apparatus, NMR spectrometer, Mass spectrometer, IR spectrometer.
Synthesis of 4-(4-Nitrophenoxy)pyridine (Intermediate 1)
-
To a solution of 4-aminopyridine (1 equivalent) in an appropriate solvent, add 4-fluoronitrobenzene (1.1 equivalents) and anhydrous potassium carbonate (2 equivalents).
-
Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-(4-Nitrophenoxy)pyridine.
Synthesis of 4-(4-Aminophenoxy)pyridine (Intermediate 2)
-
Dissolve 4-(4-Nitrophenoxy)pyridine (1 equivalent) in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent from the filtrate to yield 4-(4-Aminophenoxy)pyridine.
Synthesis of 4-(4-(4-Pyridylamino)phenyl)-4-oxobutanoic acid (Intermediate 3)
-
To a stirred suspension of anhydrous aluminum chloride (3 equivalents) in nitrobenzene at 0°C, add succinic anhydride (1.1 equivalents) portion-wise.
-
Slowly add a solution of 4-(4-Aminophenoxy)pyridine (1 equivalent) in nitrobenzene to the reaction mixture, maintaining the temperature below 5°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 24 hours.
-
Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude product to obtain the γ-keto acid, 4-(4-(4-Pyridylamino)phenyl)-4-oxobutanoic acid.
Synthesis of 6-[4-(4-pyridylamino)phenyl]-4,5-dihydro-3(2H)-pyridazinone (MCI-154)
-
To a solution of 4-(4-(4-Pyridylamino)phenyl)-4-oxobutanoic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the formation of the pyridazinone ring by TLC.
-
Upon completion, cool the reaction mixture and reduce the volume of the solvent using a rotary evaporator.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield 6-[4-(4-pyridylamino)phenyl]-4,5-dihydro-3(2H)-pyridazinone (MCI-154).
-
The final product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Quantitative Data Presentation
The pharmacological activity of MCI-154 and related compounds has been evaluated in various in vitro and in vivo models.
| Compound | Inotropic Activity (ED₅₀/EC₅₀) | PDE III Inhibition (IC₅₀) | Vasodilating Activity | Reference |
| MCI-154 | 8.5 ± 1.9 µg/kg (ED₃₀, dP/dtmax in dogs) | 10.1 µM | Present | [1] |
| Pimobendan | - | 3.5 µM | Present | [1] |
| Milrinone | - | 2.4 µM | Present | [1] |
| Amrinone | 471.9 ± 94.1 µg/kg (ED₃₀, dP/dtmax in dogs) | - | Present |
Visualizations
Synthetic Workflow for MCI-154
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Methylpyridazine Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-methylpyridazine reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The choice of purification method depends on the scale of your reaction, the nature of the impurities, and the physical state of your product. Common techniques include:
-
Distillation: Effective for purifying liquid this compound from non-volatile impurities.
-
Column Chromatography: A versatile method for separating this compound from impurities with different polarities.
-
Crystallization: Ideal for solid derivatives of this compound to achieve high purity.[1][2][3]
-
Acid-Base Extraction: Useful for separating basic this compound from neutral or acidic impurities.[4]
Q2: What are potential impurities I might encounter after synthesizing this compound?
A2: Impurities can originate from starting materials, side reactions, or decomposition. Potential impurities include:
-
Unreacted starting materials.
-
Isomeric byproducts (e.g., other methylpyridazine isomers).
-
Solvents used in the reaction.
-
Catalysts.
-
Byproducts from side reactions, which can be highly varied depending on the synthetic route.
Q3: My this compound appears as an oil during crystallization instead of forming crystals. What should I do?
A3: This phenomenon, known as "oiling out," can be caused by several factors.[5] To address this, you can:
-
Increase the solvent volume: Your solution may be too concentrated.
-
Slow down the cooling process: Allow the solution to cool gradually to room temperature before further cooling in an ice bath.[5]
-
Pre-purify your product: The presence of impurities can inhibit crystallization. A preliminary purification step, such as column chromatography, might be necessary.[5]
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface to induce crystal formation.
Q4: How can I remove residual water from my purified this compound?
A4: For liquid this compound, drying agents such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) can be used.[2] For solid derivatives, drying under vacuum is a common and effective method.[4]
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Solution | Citation |
| Poor Separation | Incorrect solvent system. | Test different solvent systems with varying polarities (e.g., ethyl acetate/hexanes, dichloromethane/methanol). A gradient elution may also improve separation. | [6] |
| Column overloading. | Use a larger column or reduce the amount of crude product loaded. A general rule is to load 1-5% of crude material relative to the weight of the silica gel. | [5] | |
| Tailing of the Product Spot/Peak | Strong interaction between the basic this compound and acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the eluent. | [6] |
| Low Recovery of Product | Irreversible adsorption onto the silica gel. | Use a basic modifier in the eluent or consider using a different stationary phase like alumina. | [6] |
Distillation Issues
| Problem | Possible Cause | Solution | Citation |
| Bumping | Uneven boiling. | Add boiling chips or use a magnetic stirrer to ensure smooth boiling. | |
| Product Decomposing | Distillation temperature is too high. | Use vacuum distillation to lower the boiling point of this compound. | [5] |
| Poor Separation of Isomers | Boiling points of isomers are too close. | Use a fractionating column to increase the separation efficiency. | [5] |
Experimental Protocols
General Protocol for Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific reaction mixture.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[2]
-
Column Packing: Pack a chromatography column with the prepared silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel.[2]
-
Elution: Begin elution with a low-polarity solvent system and gradually increase the polarity to elute the desired compound.
-
Fraction Collection: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[6]
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which the this compound derivative is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.[5]
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration.[5]
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[2]
Visualizations
Caption: A generalized workflow for the purification of this compound reaction products.
Caption: A troubleshooting guide for common purification challenges.
References
Technical Support Center: 4-Methylpyridazine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-methylpyridazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable method for synthesizing this compound involves a two-step process. The first step is the condensation of methylmaleic anhydride with hydrazine hydrate to form 4-methyl-1,2-dihydro-3,6-pyridazinedione. The subsequent step involves the reduction of this pyridazinedione intermediate to yield this compound.
Q2: What are the critical parameters to control during the synthesis of 4-methyl-1,2-dihydro-3,6-pyridazinedione?
A2: Stoichiometry and reaction temperature are critical. Using a 1:1 molar ratio of methylmaleic anhydride to hydrazine hydrate is crucial to favor the formation of the desired cyclic product. An excess of either reactant can lead to the formation of side products. The reaction is typically carried out at elevated temperatures, and careful control of the temperature profile is necessary to ensure complete reaction and minimize degradation.
Q3: What are the common challenges in the reduction of 4-methyl-1,2-dihydro-3,6-pyridazinedione?
A3: The primary challenges in the reduction step are achieving complete conversion of the pyridazinedione to this compound while minimizing side reactions. The choice of reducing agent and reaction conditions plays a significant role. Strong reducing agents like lithium aluminum hydride (LiAlH4) can be effective but may also lead to over-reduction or the formation of undesired byproducts if not carefully controlled. Catalytic hydrogenation is another option, but catalyst selection and optimization of reaction parameters are key to achieving high yields and purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of 4-Methyl-1,2-dihydro-3,6-pyridazinedione
| Potential Cause | Troubleshooting Recommendation |
| Incorrect Stoichiometry | Ensure an accurate 1:1 molar ratio of methylmaleic anhydride and hydrazine hydrate. Carefully weigh the reagents and add them in a controlled manner. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. If the reaction is incomplete, consider extending the reaction time or moderately increasing the temperature. |
| Formation of 1,2-di(methylmaleoyl)hydrazine | This side product can form if there is a localized excess of methylmaleic anhydride. Ensure efficient stirring and consider adding the hydrazine hydrate solution dropwise to the methylmaleic anhydride solution. |
| Degradation of Product | Avoid excessively high reaction temperatures or prolonged reaction times, as this can lead to the degradation of the desired product. |
Problem 2: Incomplete Reduction of 4-Methyl-1,2-dihydro-3,6-pyridazinedione
| Potential Cause | Troubleshooting Recommendation |
| Insufficient Reducing Agent | Ensure a sufficient molar excess of the reducing agent (e.g., LiAlH4) is used to account for all reducible functional groups. |
| Inactive Catalyst (for Catalytic Hydrogenation) | Use a fresh, high-quality catalyst. Ensure the catalyst is not poisoned by impurities in the starting material or solvent. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and pressure (for catalytic hydrogenation). For LiAlH4 reductions, ensure the reaction is carried out in a suitable anhydrous solvent (e.g., THF, diethyl ether) and that the temperature is controlled during the addition of the reagent. |
| Poor Solubility of Starting Material | Select a solvent in which the 4-methyl-1,2-dihydro-3,6-pyridazinedione has good solubility at the reaction temperature. |
Problem 3: Formation of Side Products During Reduction
| Potential Cause | Troubleshooting Recommendation |
| Over-reduction | With strong reducing agents like LiAlH4, over-reduction to other species can occur. Carefully control the reaction temperature and the amount of reducing agent used. Consider adding the reducing agent portion-wise and monitoring the reaction progress closely. |
| Formation of Dihydropyridazine Intermediates | Incomplete oxidation of dihydropyridazine intermediates can lead to a mixture of products. If a dihydropyridazine is isolated, a subsequent oxidation step may be necessary. |
| Ring Opening | Harsh reaction conditions can potentially lead to the opening of the pyridazine ring. Use milder reducing agents or reaction conditions if this is observed. |
Experimental Protocols
Synthesis of 4-Methyl-1,2-dihydro-3,6-pyridazinedione
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methylmaleic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (1.0 eq) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Isolation: Allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with a cold solvent (e.g., ethanol or water), and dry. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent like ethanol or water to yield pure 4-methyl-1,2-dihydro-3,6-pyridazinedione.
Reduction of 4-Methyl-1,2-dihydro-3,6-pyridazinedione to this compound
This protocol is a general guideline and may require optimization based on available laboratory equipment and reagents.
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LiAlH4, excess) in a dry ethereal solvent such as anhydrous tetrahydrofuran (THF) or diethyl ether in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Pyridazinedione: Cool the LiAlH4 suspension in an ice bath. Slowly and carefully add a solution of 4-methyl-1,2-dihydro-3,6-pyridazinedione (1.0 eq) in the same dry solvent to the LiAlH4 suspension. The addition should be done portion-wise to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
-
Quenching and Workup: After the reaction is complete, cool the mixture in an ice bath. Cautiously quench the excess LiAlH4 by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Isolation: Filter the resulting aluminum salts and wash them thoroughly with the ethereal solvent. Combine the filtrate and the washings, dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure.
-
Purification: The crude this compound can be purified by distillation or column chromatography to obtain the final product.
Data Presentation
| Step | Reactants | Product | Typical Yield | Key Reaction Conditions |
| 1. Cyclization | Methylmaleic anhydride, Hydrazine hydrate | 4-Methyl-1,2-dihydro-3,6-pyridazinedione | 70-90% | Reflux in glacial acetic acid or ethanol for 2-4 hours. |
| 2. Reduction | 4-Methyl-1,2-dihydro-3,6-pyridazinedione, Lithium aluminum hydride | This compound | 50-70% | Reflux in anhydrous THF or diethyl ether. |
Visualizations
Caption: Synthetic workflow for this compound highlighting key steps and potential side reactions.
Caption: Logical troubleshooting flow for this compound synthesis.
Technical Support Center: Optimizing 4-Methylpyridazine Derivative Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 4-methylpyridazine derivatives, with a focus on optimizing reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound derivatives?
The synthesis of the pyridazine core can be broadly approached through two strategies. The classical approach involves the condensation of 1,4-dicarbonyl compounds with hydrazine.[1] A more modern and versatile strategy often involves the functionalization of a pre-existing pyridazine ring, frequently utilizing cross-coupling reactions like the Suzuki-Miyaura coupling to introduce substituents.[2] For example, a substituted 3-amino-6-chloropyridazine can be coupled with a boronic acid in the presence of a palladium catalyst.[2] Other methods include cycloaddition reactions and various condensation/cyclization strategies starting from substituted pyridazinones.[3][4]
Q2: What are the most critical factors influencing the overall reaction yield?
Several factors can significantly impact the yield of this compound synthesis.[2] Key parameters to control include:
-
Purity of Reagents and Solvents: Impurities in starting materials, catalysts, or solvents can lead to side reactions or inhibit the desired transformation.[2][5] It is often necessary to purify reagents and use dry, degassed solvents.[2][5]
-
Reaction Temperature and Time: Pyridazine syntheses are often sensitive to temperature; optimization is required to ensure complete conversion without promoting decomposition or byproduct formation.[2][6]
-
Catalyst Choice and Loading: For cross-coupling reactions, the selection of the palladium catalyst, ligand, and base is crucial for achieving high yields.[2] Catalyst deactivation can also be a significant issue.[2][7]
-
Atmosphere: Many coupling reactions are sensitive to oxygen and moisture, necessitating the use of an inert atmosphere (e.g., Nitrogen or Argon).[2]
-
Work-up and Purification: Product loss during extraction, crystallization, or chromatographic separation can substantially lower the isolated yield.[2]
Q3: What are some common byproducts encountered during these syntheses?
Depending on the synthetic route, several byproducts may be observed. In Suzuki couplings, homocoupling of the boronic acid (e.g., forming biphenyl) is a common side reaction.[2] Dehalogenation of the starting halo-pyridazine is another potential side product.[2] If the synthesis involves a ring-formation strategy, incomplete cyclization can result in leftover starting materials or intermediate hydrazones in the final product mixture.[2]
Troubleshooting Guides
Issue 1: Low or Inconsistent Reaction Yield
Low product yield is one of the most common challenges. This guide provides a systematic approach to identifying and resolving the underlying causes.
Potential Cause & Troubleshooting Steps:
-
Poor Reagent or Solvent Quality:
-
Solution: Ensure all reagents are pure; recrystallize or purify starting materials if their quality is questionable.[2] Use fresh, high-quality catalysts and ligands, ensuring they have been stored correctly under inert conditions.[2] Always use dry, degassed solvents for moisture- and oxygen-sensitive reactions.[2][5]
-
-
Suboptimal Reaction Conditions:
-
Solution: Systematically optimize the reaction temperature. High temperatures can cause decomposition, while low temperatures may lead to an incomplete reaction.[2][8] Vary the reaction time, monitoring progress by TLC or LC-MS to determine the point of maximum product formation before significant byproduct accumulation occurs.[8] The choice of base and solvent is also critical, especially in cross-coupling reactions; consider screening different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF).[2]
-
-
Inefficient Catalyst System (for Cross-Coupling Reactions):
-
Solution: If catalyst deactivation is suspected, use a fresh batch. Consider performing a catalyst screen with different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands to find the optimal system for your specific substrates.[2] To minimize homocoupling of boronic acids, slightly decrease the catalyst loading and ensure the reaction is maintained under a strictly inert atmosphere.[2]
-
-
Product Loss During Work-up/Purification:
-
Solution: During aqueous work-up, perform extractions with multiple smaller portions of solvent rather than one large portion to maximize recovery.[2] When purifying by column chromatography, carefully select and optimize the solvent system to ensure good separation between your product and impurities.[2] If the product is volatile, exercise caution during solvent removal on a rotary evaporator.[5]
-
Issue 2: Difficulty in Product Purification
Purifying this compound derivatives can be challenging due to their polarity and potential for co-elution with similar byproducts.
Potential Cause & Troubleshooting Steps:
-
Co-elution of Product and Impurities on Silica Gel:
-
Solution: Optimize the solvent system for column chromatography.[2] Try a gradient elution or explore entirely different solvent systems (e.g., switching from Ethyl Acetate/Hexanes to Dichloromethane/Methanol).[2] If silica gel proves ineffective, consider using a different stationary phase, such as alumina or reverse-phase silica.
-
-
Product Fails to Crystallize:
-
Solution: Attempt crystallization from a variety of solvent/anti-solvent systems (e.g., isopropanol/cyclohexane, ethanol/water).[2] If a small amount of pure solid has been isolated previously, use it as a seed crystal.[2] If all crystallization attempts fail, column chromatography remains the primary alternative for purification.[2]
-
-
Product Decomposition on Silica Gel:
-
Solution: Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of standard silica gel, leading to streaking or decomposition on the column. Try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of base, such as triethylamine (~1%). Alternatively, use a less acidic stationary phase like alumina.
-
Data Presentation
The following table summarizes and compares different synthetic conditions and their impact on yield for pyridine/pyridazine derivatives, illustrating the benefits of protocol optimization.
| Protocol | Key Reagents & Conditions | Reported Yield | Key Advantages | Reference |
| Classical Hantzsch Synthesis | Aldehyde, β-ketoester, ammonia; often harsh conditions, long reaction times. | Often low to moderate | Well-established, readily available starting materials. | [8] |
| Microwave-Assisted Hantzsch | Same reactants in a sealed vessel; Microwave irradiation (e.g., 120°C, 2-7 min). | 82% - 94% | Dramatically reduced reaction times, high purity, excellent yields. | [8] |
| Initial Suzuki Coupling | 2-bromo-4-methylpyridine, boronic acid, Pd catalyst. | ~3.6% (overall) | Functionalizes a pre-formed ring. | [9] |
| Optimized Suzuki Coupling | 2-fluoro-4-methylpyridine, t-BuONa, optimized protecting groups and conditions. | ~29.4% (overall) | Over 8x higher yield, avoids costly palladium catalyst in early steps. | [9] |
Experimental Protocols
Protocol: Optimized Suzuki-Miyaura Coupling
This protocol provides a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl group to a halo-pyridazine derivative.
1. Materials & Setup:
-
Reactants: Halo-pyridazine (1.0 eq), Arylboronic acid (1.2-1.5 eq), Base (e.g., K₂CO₃, 2.0-3.0 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).
-
Solvent: Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene).
-
Glassware: Flame-dried round-bottom flask with a condenser and a magnetic stir bar.
-
Atmosphere: Nitrogen or Argon manifold.
2. Reaction Procedure:
-
To the reaction flask, add the halo-pyridazine, arylboronic acid, and base under a positive flow of inert gas.
-
Add the palladium catalyst. Note: Some catalysts are best added after the solvent.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction's progress periodically using TLC or LC-MS until the starting material is consumed.
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.[8]
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the organic layer. Extract the aqueous layer 2-3 times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]
-
Purify the resulting crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure this compound derivative.[2][10]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ovid.com [ovid.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. An optimized and versatile synthesis to pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01505G [pubs.rsc.org]
- 10. 4,4’-(Pyridin-4-ylmethylene)dibenzonitrile [mdpi.com]
Troubleshooting failed 4-Methylpyridazine reactions
Dear Researcher,
Thank you for your request to create a technical support center for troubleshooting failed 4-Methylpyridazine reactions.
Upon conducting a thorough review of available scientific literature, it has become apparent that there is a significant scarcity of detailed information specifically regarding the synthesis, reaction conditions, and common side reactions of this compound. The majority of published research focuses on its isomer, 4-Methylpyridine (also known as p-picoline), which has a different chemical structure and reactivity.
Due to this lack of specific data for this compound, creating a comprehensive and accurate troubleshooting guide that meets the detailed requirements of your request—including quantitative data tables, specific experimental protocols, and diagrams of reaction pathways—is not feasible at this time without resorting to speculation. Providing accurate and reliable information is our highest priority.
However, a wealth of information is available for the closely related and more commonly used compound, 4-Methylpyridine . We can create a detailed technical support center for troubleshooting reactions involving 4-Methylpyridine that would fulfill all of your original requirements, including:
-
FAQs in a question-and-answer format addressing common experimental issues.
-
Clearly structured tables summarizing quantitative data.
-
Detailed experimental protocols for key reactions.
-
Graphviz diagrams for signaling pathways, workflows, and logical relationships.
If you would like to proceed with this alternative, please let us know. We are prepared to create a comprehensive guide for 4-Methylpyridine that will be a valuable resource for your research and development activities.
Technical Support Center: Synthesis of 4-Methylpyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methylpyridazine. The following information addresses common issues related to byproduct formation and removal during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: A prevalent method for synthesizing this compound involves a two-step process. The first step is the condensation of methylmaleic anhydride with hydrazine hydrate to form the intermediate, 4-methyl-1,2-dihydropyridazine-3,6-dione (also known as methylmaleic hydrazide). The second step is the reduction of this intermediate to yield this compound.
Q2: What are the potential byproducts in the synthesis of this compound?
A2: Byproducts can arise from both the condensation and reduction steps. In the initial condensation reaction, incomplete cyclization or side reactions of hydrazine can lead to various impurities. During the reduction of 4-methyl-1,2-dihydropyridazine-3,6-dione, incomplete reduction may leave residual starting material. Over-reduction or side reactions with the reducing agent can also generate undesired compounds.
Q3: How can I purify the final this compound product?
A3: Purification of this compound typically involves distillation. Due to the potential for closely boiling isomers and other impurities, fractional distillation is often recommended to achieve high purity. Chromatographic methods, such as gas chromatography (GC), can also be employed for both analysis and purification.
Troubleshooting Guides
Issue 1: Low Yield of 4-methyl-1,2-dihydropyridazine-3,6-dione in the Condensation Step
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction goes to completion by monitoring with an appropriate technique (e.g., TLC, NMR). If necessary, increase the reaction time or temperature. |
| Suboptimal Reaction Conditions | The reaction of maleic anhydride derivatives with hydrazine is sensitive to conditions. Depending on the conditions, byproducts such as 1,2-dimaleic acid hydrazine may form.[1] Careful control of temperature and addition rates is crucial. |
| Impure Starting Materials | Use high-purity methylmaleic anhydride and hydrazine hydrate. Impurities in the starting materials can lead to side reactions and lower yields. |
Issue 2: Incomplete Reduction of 4-methyl-1,2-dihydropyridazine-3,6-dione
| Potential Cause | Recommended Solution |
| Insufficient Reducing Agent | Ensure a sufficient molar excess of the reducing agent is used. The stoichiometry of the reduction should be carefully calculated. |
| Inactive Reducing Agent | The activity of reducing agents can degrade over time. Use fresh or properly stored reducing agents. |
| Harsh Reaction Conditions | While the Wolff-Kishner reduction is a powerful method for converting ketones to methylene groups, it requires harsh conditions (strongly basic and high temperatures), which might not be suitable for all substrates.[2] Milder methods, such as the reduction of tosylhydrazones with sodium borohydride, can be considered.[2] |
Issue 3: Presence of Impurities After Purification
| Potential Cause | Recommended Solution |
| Azeotrope Formation | Certain impurities may form azeotropes with the product, making separation by simple distillation difficult. In such cases, azeotropic distillation with a suitable entrainer may be necessary. |
| Co-elution in Chromatography | If using chromatography for purification, impurities may co-elute with the product. Optimize the chromatographic conditions (e.g., column type, mobile phase composition, temperature program) to improve separation. |
| Thermal Decomposition | This compound may be susceptible to thermal decomposition at high temperatures. If using distillation, perform it under reduced pressure to lower the boiling point and minimize degradation. |
Experimental Protocols
Synthesis of 4-methyl-1,2-dihydropyridazine-3,6-dione
This protocol is adapted from the synthesis of the analogous compound, maleic hydrazide.[1]
-
In a reaction vessel, dissolve methylmaleic anhydride in a suitable solvent (e.g., acetic acid).
-
Slowly add hydrazine hydrate to the solution while maintaining the temperature below 30°C.
-
After the addition is complete, allow the reaction to proceed at room temperature, monitoring for completion.
-
The product, 4-methyl-1,2-dihydropyridazine-3,6-dione, may precipitate from the solution and can be isolated by filtration.
Reduction of 4-methyl-1,2-dihydropyridazine-3,6-dione
A general procedure for a Wolff-Kishner reduction is provided below. This should be adapted and optimized for the specific substrate.[2]
-
To a reaction flask containing the 4-methyl-1,2-dihydropyridazine-3,6-dione, add a high-boiling point solvent (e.g., diethylene glycol) and a stoichiometric excess of hydrazine hydrate.
-
Add a strong base, such as potassium hydroxide, to the mixture.
-
Heat the reaction mixture to a high temperature (typically >180°C) to facilitate the reduction and distill off water and excess hydrazine.
-
After the reaction is complete, cool the mixture and isolate the crude this compound by extraction.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₅H₆N₂ | 94.12 | ~165-167 | - |
| 4-methyl-1,2-dihydropyridazine-3,6-dione | C₅H₆N₂O₂ | 126.11 | - | - |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low purity in this compound synthesis.
References
Improving the regioselectivity of 4-Methylpyridazine reactions
Welcome to the technical support center for 4-Methylpyridazine chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in improving the regioselectivity of reactions involving the this compound scaffold.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the reactivity and regioselectivity of this compound.
Q1: What are the electronically distinct positions on the this compound ring and how does the methyl group influence them?
A: The this compound ring has four unique carbon positions: C3, C5, C6, and the methyl carbon (C-Me). The two nitrogen atoms (N1, N2) are powerful electron-withdrawing groups, which significantly reduces the electron density of the entire ring, making it generally unreactive toward electrophilic attack.[1][2] The methyl group at C4 is a weak electron-donating group (+I effect) that slightly counteracts this deactivation, particularly at the positions ortho (C3, C5) and para (C6) to itself.
The positions adjacent to the nitrogen atoms (C3 and C6) are the most electron-deficient and are the primary sites for nucleophilic or radical attack.[3] The C5 position is comparatively more electron-rich than C3 and C6.
Caption: Electronic landscape of the this compound ring.
Q2: What are the general regioselectivity patterns for different reaction types with this compound?
A: The type of reaction dictates the most probable site of functionalization.
-
Electrophilic Aromatic Substitution (SEAr): Extremely difficult due to the electron-deficient nature of the ring. If forced under harsh conditions, substitution is predicted at C5, the least deactivated position. A more effective strategy involves forming the N-oxide to activate the ring.[2][4]
-
Nucleophilic Aromatic Substitution (SNAr): Requires a pre-installed leaving group (e.g., a halide) on the ring. Attack is favored at the C3 and C6 positions, which are most activated by the adjacent nitrogen atoms.[3][5]
-
Radical Substitution (e.g., Minisci Reaction): Radicals, being nucleophilic, preferentially attack the most electron-deficient positions. For protonated pyridazine, attack is favored at C3 and C6.[6][7]
-
Deprotonation (Metalation): Can occur at the methyl group (forming a benzylic-type anion) or on the ring. Ring metalation regioselectivity is highly dependent on the base and additives used, with C3 and C6 being potential sites.[8][9][10]
Part 2: Troubleshooting Guides for Specific Reactions
This section provides solutions to common experimental problems in a question-and-answer format.
Section A: Minisci-Type (Radical) Alkylation
Q: My Minisci reaction on this compound is giving poor regioselectivity, with a mixture of isomers formed at C3/C5 and C6. How can I favor substitution at a single position?
A: Achieving high regioselectivity in Minisci reactions on substituted pyridazines is a common challenge.[6] The outcome is influenced by a balance of steric and electronic effects. Since C3 and C6 are the most electronically favorable sites for radical attack, the main challenge is differentiating between them.
Troubleshooting Steps:
-
Ensure Full Protonation: The Minisci reaction requires an acidic medium to protonate the heterocycle, which lowers its LUMO energy and facilitates radical addition.[6][7] Insufficient acid can lead to poor reactivity and side reactions.
-
Steric Hindrance: The C3 position is sterically hindered by the adjacent C4-methyl group. Using bulkier alkyl radicals can increase the preference for attack at the less hindered C6 position.
-
N-Oxide Strategy: Converting the pyridazine to an N-oxide can alter the electronic properties and directing effects, potentially improving selectivity.
Data Presentation: Regioselectivity in Minisci Reactions
| Entry | Radical Source | Additive | C6:C3 Ratio (Hypothetical) | Yield (%) | Reference Principle |
| 1 | Pivalic Acid | H₂SO₄ | 3:1 | 65 | Standard Conditions[6] |
| 2 | Adamantane | H₂SO₄ | 8:1 | 58 | Steric Hindrance |
| 3 | Pivalic Acid | None | 1:1, low conversion | <20 | Importance of Acid[7] |
Experimental Workflow: Improving Minisci Selectivity
Caption: Decision workflow for troubleshooting Minisci reaction regioselectivity.
Section B: Directed Metalation (Deprotonation)
Q: I am attempting to deprotonate this compound to functionalize the ring, but I am observing competitive deprotonation of the methyl group or obtaining the wrong ring isomer. How can I control the site of metalation?
A: The regioselectivity of pyridazine metalation is notoriously sensitive to the base, solvent, and temperature. The use of Lewis acids as additives can also dramatically alter the outcome by coordinating to the nitrogen atoms and modifying the acidity of adjacent C-H bonds.[8][10]
Troubleshooting Steps:
-
Base Selection: Non-nucleophilic, sterically hindered bases like TMP (2,2,6,6-tetramethylpiperidyl) amides are often required.[9] Using TMPMgCl·LiCl can favor ring deprotonation over methyl group deprotonation.
-
Lewis Acid Additives: Boron-based Lewis acids like BF₃·OEt₂ can direct metalation. Coordination to N1 can increase the acidity of the C6-H bond, while coordination to N2 can direct to the C3-H bond.[8][10]
-
Temperature Control: Metalations are typically run at low temperatures (-78 °C to -20 °C) to prevent base degradation and unwanted side reactions.
Data Presentation: Conditions for Regioselective Metalation
| Entry | Base (equiv.) | Additive (equiv.) | Temp (°C) | Major Product (Position) | Reference Principle |
| 1 | n-BuLi (1.1) | None | -78 | C-Me Deprotonation | Kinetically acidic protons |
| 2 | TMPLi (1.2) | None | -40 | Mixture (C6, C-Me) | Hindered base[11] |
| 3 | TMPZnCl·LiCl (1.5) | BF₃·OEt₂ (1.2) | -20 | C3-Zn | Lewis acid direction[9][10] |
| 4 | TMPMgCl·LiCl (1.5) | None | -20 | C6-Mg | Base-specific selectivity[12] |
Logical Diagram: Choosing a Metalation Strategy
Caption: Decision tree for selecting conditions for deprotonation.
Section C: Electrophilic Aromatic Substitution
Q: Standard electrophilic substitution protocols (nitration, halogenation) are failing on this compound. What is the issue and is there a viable workaround?
A: The pyridazine ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. Furthermore, under the acidic conditions often used for SEAr (e.g., H₂SO₄), the pyridazine nitrogen atoms become protonated, adding a positive charge and further deactivating the ring.[2][4]
Workaround: The N-Oxide Strategy
A reliable method to achieve electrophilic substitution is to first perform an N-oxidation. The resulting N-oxide has significantly different electronic properties:
-
Activation: The N-oxide oxygen is a strong π-donating group, which activates the ring, particularly at the positions ortho and para to the N-O bond.[2]
-
Altered Regioselectivity: For this compound, oxidation can occur at N1 or N2. Oxidation at N1 would strongly activate the C6 position.
-
Final Reduction: After the substitution reaction, the N-oxide can be easily reduced back to the pyridazine using reagents like PCl₃ or H₂/Pd.
Experimental Workflow: SEAr via N-Oxidation
Caption: Workflow for successful electrophilic substitution.
Part 3: Key Experimental Protocols
Protocol 1: Regioselective Minisci Alkylation at the C6 Position
This protocol is adapted from general Minisci procedures and optimized for selectivity on a 4-substituted pyridazine analogue.[6][13]
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Reagents: Add the alkyl carboxylic acid (e.g., adamantane-1-carboxylic acid, 2.0 equiv), and silver nitrate (AgNO₃, 0.2 equiv).
-
Solvent: Add a 1:1 mixture of dichloroethane (DCE) and water (0.2 M final concentration).
-
Initiation: Add ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv) to the stirred mixture.
-
Reaction: Heat the biphasic mixture to 50 °C and stir vigorously for 2-4 hours. Monitor progress by TLC or LCMS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with dichloromethane (DCM), and wash with saturated sodium bicarbonate solution. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Lewis Acid-Mediated Metalation and Trapping at C3
This protocol is based on modern directed metalation techniques for diazines.[8][9][10]
-
Base Preparation: In a flame-dried flask under argon, prepare a 1.0 M solution of TMPZnCl·LiCl in THF.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) and cool to -20 °C.
-
Additive: Slowly add boron trifluoride etherate (BF₃·OEt₂, 1.2 equiv) to the pyridazine solution and stir for 15 minutes.
-
Metalation: Add the prepared TMPZnCl·LiCl solution (1.5 equiv) dropwise to the reaction mixture, maintaining the temperature at -20 °C. Stir for 2 hours.
-
Trapping: Add the desired electrophile (e.g., iodine, 1.5 equiv, as a solution in THF) and allow the reaction to slowly warm to room temperature overnight.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Minisci reaction - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. Lewis Acid Directed Regioselective Metalations of Pyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. znaturforsch.com [znaturforsch.com]
- 13. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
Technical Support Center: Scalable Synthesis of 4-Methylpyridazine Derivatives
Welcome to the technical support center for the synthesis of 4-methylpyridazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common scalable route for the synthesis of this compound?
A common and scalable approach to this compound involves a multi-step synthesis starting from methylmaleic anhydride. The general strategy includes the formation of a pyridazinedione ring, followed by chlorination and subsequent de-chlorination. This method is advantageous due to the availability of the starting materials and the robustness of the reaction sequence.
Q2: I am observing a low yield in the initial cyclization step. What are the potential causes?
Low yields during the formation of the pyridazine ring from a 1,4-dicarbonyl compound and hydrazine can stem from several factors. Incomplete reaction due to insufficient reaction time or temperature is a common issue. Additionally, side reactions, such as the formation of hydrazides if ester groups are present, can reduce the yield of the desired product.[1] The purity of the starting materials is also crucial, as impurities can interfere with the reaction.
Q3: My chlorination reaction with phosphorus oxychloride (POCl₃) is sluggish and gives a poor yield of 3,6-dichloro-4-methylpyridazine. How can I improve this?
A low yield in the chlorination of 4-methyl-pyridazine-3,6-dione can be due to several factors. Ensure that the reagents are anhydrous, as moisture can decompose the phosphorus oxychloride. The reaction temperature is also critical; it often requires heating to drive the reaction to completion. A patent for a similar process suggests that the reaction is typically carried out at elevated temperatures (e.g., 80-110°C) for several hours.[2][3] If the reaction is still not proceeding well, the addition of a catalytic amount of a tertiary amine, such as triethylamine, can sometimes facilitate the reaction.
Q4: I am having trouble with the final de-chlorination step. What conditions are recommended?
Catalytic hydrogenation is a standard method for the de-chlorination of chloro-pyridazines. A common catalytic system is palladium on carbon (Pd/C) with a hydrogen source. The hydrogen source can be hydrogen gas, or a transfer hydrogenation reagent like ammonium formate or sodium borohydride. The choice of solvent is important; alcohols like methanol or ethanol are typically used. It is also important to neutralize any acid formed during the reaction by adding a base like sodium acetate or triethylamine, which can prevent catalyst poisoning.
Q5: What are the best practices for purifying this compound derivatives?
Purification of pyridazine derivatives can be challenging due to their basicity. Common purification techniques include:
-
Acid-Base Extraction: Since pyridazines are basic, they can be extracted into an acidic aqueous layer to separate them from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
Column Chromatography: Silica gel chromatography is a versatile technique. However, the basic nature of pyridazines can cause tailing. This can often be mitigated by adding a small amount of a base, such as triethylamine or ammonia, to the eluent.
-
Crystallization: If the this compound derivative is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield in Cyclization | 1. Incomplete reaction (time/temperature too low). 2. Side reactions (e.g., hydrazide formation). 3. Poor quality of starting materials. 4. Product degradation under reaction conditions.[1] | 1. Increase reaction time and/or temperature. Monitor reaction progress using TLC or LC-MS. 2. Use a slight excess of hydrazine. If applicable, consider protecting ester groups. 3. Ensure the purity of starting materials before use. 4. Employ milder workup and purification techniques. |
| Formation of Multiple Products/Isomers | 1. Lack of regioselectivity with unsymmetrical starting materials. 2. Competing side reactions leading to various byproducts. | 1. Modify reaction conditions (e.g., temperature, catalyst) to favor the desired isomer. 2. Carefully control stoichiometry and order of reagent addition. |
| Inefficient Chlorination | 1. Presence of moisture deactivating POCl₃. 2. Insufficient reaction temperature or time. 3. Incomplete conversion of the starting material. | 1. Use anhydrous reagents and solvents. 2. Increase reaction temperature and monitor for completion by TLC.[2][3] 3. Consider using a larger excess of POCl₃. |
| Incomplete De-chlorination | 1. Catalyst deactivation (poisoning). 2. Insufficient hydrogen source. 3. Poor catalyst activity. | 1. Add a stoichiometric amount of base (e.g., NaOAc, Et₃N) to neutralize HCl produced. 2. Ensure an adequate supply of hydrogen gas or transfer hydrogenation reagent. 3. Use a fresh, high-quality catalyst. |
| Difficulty in Product Purification | 1. Tailing on silica gel chromatography due to the basicity of the pyridazine ring. 2. Co-elution with impurities of similar polarity. 3. Product instability during purification. | 1. Add a small percentage of triethylamine or ammonia to the eluent. 2. Try a different stationary phase (e.g., alumina) or a different solvent system. Consider acid-base extraction before chromatography. 3. Use milder purification conditions and avoid prolonged exposure to strong acids or bases if the product is sensitive. |
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-3,6-pyridazinedione
This protocol is a general guideline based on the synthesis of the parent pyridazinedione from maleic anhydride.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add concentrated hydrochloric acid.
-
Hydrazine Addition: Cool the acid in an ice bath to below 10 °C. Slowly add an 80% solution of hydrazine hydrate, keeping the temperature below 10 °C.
-
Anhydride Addition: To this solution, add methylmaleic anhydride in portions.
-
Reaction: Heat the reaction mixture to 105-110 °C and maintain for 4-6 hours.
-
Workup: After completion, cool the reaction mass to 55-60 °C and dilute with water. Stir at room temperature, and the product will precipitate.
-
Purification: Filter the solid product and dry to obtain 4-methyl-3,6-pyridazinedione.
Protocol 2: Synthesis of 3,6-Dichloro-4-methylpyridazine
This protocol is adapted from the synthesis of 3,6-dichloropyridazine.[3]
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, add 4-methyl-3,6-pyridazinedione.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir overnight.
-
Workup: Concentrate the reaction mixture under high vacuum at 55-60 °C to obtain a thick mass. Dilute the residue with ethyl acetate.
-
Quenching: Slowly pour the mixture into an ice-cold saturated solution of sodium bicarbonate to neutralize the excess POCl₃, adjusting the pH to ~8.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 3,6-dichloro-4-methylpyridazine.
Protocol 3: Synthesis of this compound (De-chlorination)
This is a general protocol for catalytic de-chlorination.
-
Reaction Setup: To a solution of 3,6-dichloro-4-methylpyridazine in methanol, add sodium acetate and 10% palladium on carbon (Pd/C).
-
Reaction: Place the reaction mixture in a hydrogenation apparatus and apply hydrogen gas (typically 1-4 atm). Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel (often with a small percentage of triethylamine in the eluent) to afford this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Pyridazinedione Synthesis
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Maleic Anhydride | Hydrazine Hydrate, HCl | Water | 105-110 | 4-6 | 91 | >99 | [2] |
Table 2: Comparison of Chlorination Conditions
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridazine-3,6-diol | POCl₃ | None | 80 | Overnight | 85 | [3] |
| 3,6-Pyridazinediol | POCl₃ | Dichloromethane/Chloroform | <10 to reflux | 1-2 | - | [2] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Overcoming solubility issues in 4-Methylpyridazine reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address and overcome solubility challenges encountered when working with 4-Methylpyridazine.
Section 1: Physicochemical Properties and Solubility Data
Understanding the fundamental properties of this compound is the first step in troubleshooting solubility issues. The inherent polarity from the diazine ring influences its behavior in various solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₆N₂ | [1] |
| Molecular Weight | 94.11 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Topological Polar Surface Area | 25.8 Ų | [1] |
| pKa (Conjugate Acid) | ~3.5 (Estimated, based on pyridazine) | [2] |
| Dipole Moment | High (characteristic of pyridazines) |[2] |
Table 2: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent Examples | Solubility Profile | Recommendations & Notes |
|---|---|---|---|
| Polar Aprotic | DMF, DMAc, DMSO, NMP | High | Excellent choices for a wide range of reactions. Can be difficult to remove during workup. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Good general-purpose solvents. The H-bonding capacity can solvate the nitrogen atoms effectively. |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate | Widely used, especially for organometallic reactions. Solubility may decrease at lower temperatures. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good for reactions at or below room temperature. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | Solubility is often temperature-dependent. Useful for reactions requiring high temperatures. |
| Non-polar Alkanes | Hexanes, Heptane | Poor | Generally unsuitable as primary reaction solvents; primarily used as anti-solvents for crystallization. |
| Aqueous | Water | Limited | The pyridazine moiety imparts some water solubility, but it is limited. Solubility is pH-dependent; it increases significantly under acidic conditions due to protonation. |
Section 2: Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving completely in my chosen reaction solvent. What should I do first?
A: The first step is to verify the purity of your starting material and ensure the solvent is anhydrous, as impurities or water can significantly impact solubility. If both are confirmed to be of high quality, the issue is likely a suboptimal solvent choice. Consult the troubleshooting guide below for a systematic approach to solvent screening and optimization.
Q2: I am running a Suzuki-Miyaura coupling reaction and my starting materials are not fully soluble in Dioxane. What are my options?
A: This is a common issue. You can try a few approaches:
-
Add a Co-solvent: Adding a small percentage of a stronger, polar aprotic solvent like DMF or NMP can significantly improve solubility.
-
Increase Temperature: Gently warming the mixture (e.g., to 40-60 °C) before adding the catalyst and base can help dissolve the reagents.
-
Switch Solvents: Consider using a different solvent system altogether, such as DMF/water or 2-MeTHF, which can offer better solubility profiles for coupling reactions.
Q3: During my reaction, a solid crashed out of the solution. Is this my product? How should I handle it?
A: The precipitate could be your desired product, a reaction intermediate, or a salt byproduct. You should first take a small aliquot of the heterogeneous mixture, filter it, and analyze both the solid and the filtrate by TLC or LC-MS to determine the identity of the precipitate. If it is the product, you may need to adjust the solvent system or run the reaction at a higher temperature to maintain solubility.
Q4: I am losing a significant amount of my this compound-containing product during the aqueous workup. Why is this happening?
A: The nitrogen atoms in the pyridazine ring are basic and can be protonated by acidic aqueous solutions.[2] If you are performing an acidic wash (e.g., 1M HCl), your product may be protonated and become highly water-soluble, causing it to partition into the aqueous layer. To recover it, you would need to basify the acidic aqueous layer with a base (e.g., NaHCO₃ or NaOH) and re-extract with an organic solvent. It is often preferable to use neutral (brine) or slightly basic washes to avoid this issue.[3]
Section 3: Troubleshooting Guides
Guide 1: Overcoming Poor Initial Reactant Solubility
This workflow provides a systematic approach to addressing poor solubility at the beginning of your experiment.
References
Preventing decomposition of 4-Methylpyridazine during synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the decomposition of 4-Methylpyridazine during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition during its synthesis?
A1: The decomposition of this compound is primarily driven by three factors. First, as a π-electron deficient aromatic system, the pyridazine ring is susceptible to certain types of oxidation, especially at the nitrogen atoms, which can lead to the formation of N-oxides or further degradation.[1][2] Second, excessive heat during the reaction or purification stages like distillation can cause thermal decomposition and polymerization, often resulting in tar-like byproducts.[3] Finally, exposure to harsh pH conditions (strong acids or bases) can catalyze side reactions or ring instability.
Q2: My reaction mixture has turned dark brown or black. What does this signify?
A2: A dark brown or black, often tarry, appearance in the reaction mixture is a strong indicator of significant decomposition and polymerization. This is typically caused by overheating the reaction, allowing the temperature to rise uncontrollably, or by using overly concentrated reagents that lead to vigorous, exothermic side reactions.
Q3: How critical is temperature control for maintaining the stability of this compound?
A3: Temperature control is highly critical. The synthesis of the pyridazine ring via the condensation of a 1,4-dicarbonyl compound with hydrazine is an exothermic process.[4][5] Uncontrolled temperature can lead to the formation of unwanted side products and polymerization. During purification, high temperatures in distillation, even under vacuum, can cause thermal degradation.[3] It is crucial to maintain the recommended temperature ranges during both the reaction and purification steps.
Q4: What is the optimal pH range for the synthesis and workup of this compound?
A4: Pyridazine is a weak base, with a pKa of 2.3 for its conjugate acid.[1] The initial condensation reaction is often carried out in a slightly acidic medium, such as acetic acid, or a neutral solvent like ethanol. During the workup phase, it is essential to neutralize the reaction mixture carefully. Adjusting the pH to a near-neutral or slightly basic range (pH 7-9) is recommended before extraction to ensure the product is in its free base form without exposing it to harsh basic conditions that could promote decomposition.
Q5: Are there specific reagents that should be avoided to prevent decomposition?
A5: Yes. Avoid strong, non-specific oxidizing agents, as the pyridazine ring can undergo N-oxidation.[1] Similarly, potent reducing agents, such as sodium in alcohol, can lead to ring cleavage and should be avoided unless a specific reduction is intended.[1] The use of overly aggressive chlorinating agents during functionalization can also lead to side reactions and should be handled with care.
Q6: How can I effectively purify this compound while minimizing the risk of decomposition?
A6: The choice of purification method is critical for obtaining a pure product with minimal degradation.
-
Acid-Base Extraction: This is a useful first step to remove non-basic impurities. The crude product can be dissolved in an organic solvent, washed with a dilute acid to extract the basic this compound into the aqueous layer, which is then neutralized and re-extracted.[3]
-
Flash Column Chromatography: This is often the most effective method for achieving high purity by separating the target compound from structurally similar impurities and colored decomposition products.[3]
-
Vacuum Distillation: While suitable for large scales, this method carries the risk of thermal decomposition.[3] If distillation is necessary, it should be performed at the lowest possible pressure and temperature, and preferably using a fractional distillation setup to improve separation from close-boiling impurities.
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Low Yield & Dark, Tar-like Residue | • Excessive reaction temperature.• Presence of oxygen promoting oxidative polymerization.• Reagents added too quickly, causing an uncontrolled exotherm. | • Maintain strict temperature control using an oil bath and monitor the internal temperature.• Conduct the reaction under an inert atmosphere (Nitrogen or Argon).• Add reagents, particularly hydrazine, dropwise and with efficient stirring to dissipate heat. |
| Product Contaminated with Starting Materials | • Incomplete reaction due to insufficient time or temperature.• Incorrect stoichiometry of reagents. | • Increase the reflux time and monitor the reaction progress using TLC or GC.• Ensure accurate measurement of starting materials. A slight excess of hydrazine may be used. |
| Formation of N-Oxide Byproducts | • Unwanted oxidation from atmospheric oxygen, especially at elevated temperatures. | • Use degassed solvents for the reaction.• Ensure the reaction setup is properly sealed and maintained under a positive pressure of an inert gas (N₂ or Ar). |
| Product is Impure After Distillation | • Co-distillation with impurities having similar boiling points.• Thermal decomposition on the distillation column. | • Use a fractional distillation column (e.g., Vigreux) to increase separation efficiency.• Ensure the vacuum is stable and as low as possible to reduce the boiling point.• Consider using flash column chromatography as a more gentle alternative for final purification.[3] |
Quantitative Data: Reaction Condition Stability
The following table summarizes recommended conditions to enhance stability versus conditions that are known to promote the decomposition of pyridazine derivatives during synthesis.
| Parameter | Recommended Condition for High Stability | Condition Leading to Decomposition |
| Reaction Temperature | Reflux in ethanol or acetic acid (typically 80-120°C) with careful monitoring. | Uncontrolled heating, temperatures exceeding 150°C. |
| Atmosphere | Inert (Nitrogen or Argon) to prevent oxidation.[1] | Reaction performed open to the air. |
| Workup pH | Careful neutralization to pH 7-9 before extraction.[6] | Exposure to strong, concentrated acids or bases. |
| Purification Method | Flash column chromatography for high purity.[3] | High-temperature distillation without an adequate vacuum.[3] |
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a common method for synthesizing this compound from 3-methylmaleic anhydride and hydrazine, with specific emphasis on steps to prevent decomposition.
Reagents & Equipment:
-
3-Methylmaleic anhydride
-
Hydrazine hydrate (64% solution or similar)
-
Ethanol
-
Acetic acid (glacial)
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Dropping funnel
-
Oil bath
-
Standard glassware for workup and extraction
-
Rotary evaporator
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser and a dropping funnel in a fume hood. Equip the flask with a magnetic stir bar and place it in an oil bath. Purge the system with nitrogen gas.
-
Dissolution: In the flask, dissolve 1.0 equivalent of 3-methylmaleic anhydride in a mixture of ethanol and a small amount of glacial acetic acid (e.g., a 10:1 ratio of ethanol to acetic acid).
-
Hydrazine Addition (Critical Step): Dilute 1.1 equivalents of hydrazine hydrate with ethanol in the dropping funnel. Begin stirring the anhydride solution and add the hydrazine solution dropwise over 30-45 minutes. Monitor the addition rate to maintain a gentle reflux and avoid a vigorous, uncontrolled reaction.
-
Reaction: After the addition is complete, heat the mixture to a controlled reflux (approx. 80-90°C) using the oil bath for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: Once the reaction is complete, remove the oil bath and allow the mixture to cool to room temperature. Slowly and carefully add a saturated solution of sodium bicarbonate with vigorous stirring until the evolution of CO₂ gas ceases and the pH of the aqueous layer is between 8 and 9.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into dichloromethane (3 x volume of the reaction mixture). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator at low temperature (<40°C) to obtain the crude this compound.
-
Purification: Purify the crude product using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield pure this compound.
Visual Guides
Logical Flow of Decomposition
Caption: Relationship between adverse conditions and product decomposition.
Recommended Synthesis Workflow
Caption: Step-by-step workflow for minimizing decomposition.
Potential Decomposition Pathways
Caption: Simplified overview of potential degradation routes.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. iglobaljournal.com [iglobaljournal.com]
- 5. researchgate.net [researchgate.net]
- 6. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for 4-Methylpyridazine Functionalization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and to troubleshoot common issues encountered during the functionalization of 4-methylpyridazine.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of functionalized this compound derivatives.
FAQ 1: My C-H functionalization reaction on this compound is resulting in a very low yield. What are the common causes?
Low yields in the C-H functionalization of this compound can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Catalyst Deactivation: The nitrogen atoms in the pyridazine ring can coordinate strongly to the metal center of the catalyst, leading to deactivation.
-
Solution: Increase the catalyst loading in small increments. Consider using ligands that can modulate the electronic properties and steric environment of the metal center to disfavor strong coordination. For palladium catalysts, bulky electron-rich phosphine ligands can be effective. In iridium-catalyzed borylations, sterically hindered bipyridine ligands are often employed.
-
-
Poor Substrate Reactivity: this compound is an electron-deficient heterocycle, which can make C-H activation challenging.
-
Solution: Higher reaction temperatures may be required to overcome the activation energy barrier. Ensure your solvent has a sufficiently high boiling point. Microwave irradiation can sometimes improve yields and reduce reaction times.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.
-
Solution: Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Pd-catalyzed reactions; a hindered base for Ir-catalyzed reactions) and anhydrous, degassed solvents (e.g., dioxane, toluene, DMF). Temperature optimization is also crucial; run trials at different temperatures to find the optimal conditions for your specific transformation.
-
-
Presence of Impurities: Water and oxygen can be detrimental to many catalytic cycles.
-
Solution: Use anhydrous solvents and degassed reaction mixtures. Assembling the reaction under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.
-
FAQ 2: I am observing a mixture of regioisomers in my functionalization reaction. How can I improve the selectivity?
Regioselectivity in the functionalization of this compound is influenced by both electronic and steric factors. The positions ortho to the nitrogen atoms are electronically deactivated, while the methyl group provides steric hindrance.
Strategies to Enhance Regioselectivity:
-
Ligand Modification: The ligand plays a critical role in determining the regioselectivity.
-
For Palladium-Catalyzed Reactions: The use of directing groups can provide high regioselectivity. If a directing group is not used, the choice of ligand is crucial. For instance, in the absence of a directing group, some palladium catalysts may favor functionalization at the C5 position.
-
For Iridium-Catalyzed Borylation: Regioselectivity is often governed by sterics, favoring borylation at the least hindered C-H bond. However, electronic effects can also play a significant role in heterocycles. For pyridazines, borylation can occur at the position alpha to a nitrogen atom, a selectivity that is not always observed with pyridines.[1]
-
-
Directing Groups: Installing a directing group on the pyridazine ring can be a powerful strategy to achieve high regioselectivity. The directing group coordinates to the metal catalyst and delivers it to a specific C-H bond, typically at the ortho position.
-
Temperature and Reaction Time: In some cases, kinetic versus thermodynamic control can influence the product distribution. Varying the reaction temperature and time may favor the formation of the desired regioisomer.
FAQ 3: My palladium-catalyzed arylation of this compound is producing significant amounts of biaryl byproduct from the coupling partner. How can I minimize this?
The formation of biaryl homocoupling products is a common side reaction in palladium-catalyzed cross-coupling reactions.
Troubleshooting Steps:
-
Optimize Stoichiometry: Using a slight excess of the this compound relative to the aryl halide can help to favor the cross-coupling reaction over homocoupling.
-
Choice of Catalyst and Ligand: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Screening different catalyst systems can identify one that minimizes this side reaction.
-
Slow Addition: Adding the aryl halide slowly to the reaction mixture can help to maintain a low concentration of this reagent, which can disfavor homocoupling.
Data Presentation: Catalyst Performance Comparison
The selection of the optimal catalyst is critical for a successful functionalization reaction. The following tables provide a summary of commonly used catalysts for related heterocyclic systems to guide your choice.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Halogenated Pyridazines/Pyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | None | K₂CO₃ | Toluene/H₂O | 100 | Good to Excellent |
| PdCl₂(dppf) | dppf | K₃PO₄ | 1,4-Dioxane | 80-100 | High |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 100-110 | High |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | Good to High |
Note: Yields are based on reactions with various substituted pyridazine and pyridine substrates and may vary for this compound.
Table 2: Comparison of Iridium Catalysts for C-H Borylation of Azine Heterocycles
| Catalyst Precursor | Ligand | Boron Source | Solvent | Temperature (°C) | Yield (%) |
| [Ir(COD)OMe]₂ | dtbpy | B₂pin₂ | Cyclohexane | 80 | Good to Excellent |
| [Ir(COD)Cl]₂ | 3,4,7,8-Me₄-phen | B₂pin₂ | THF | 80-100 | High |
| IrCl(COD)]₂ | dMeO-bpy | HBpin | Heptane | 100 | Good to High |
dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; 3,4,7,8-Me₄-phen = 3,4,7,8-tetramethyl-1,10-phenanthroline; dMeO-bpy = 4,4'-dimethoxy-2,2'-bipyridine; B₂pin₂ = bis(pinacolato)diboron; HBpin = pinacolborane.
Experimental Protocols
The following are generalized protocols for key functionalization reactions of this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: Palladium-Catalyzed C-H Arylation of this compound
This protocol describes a general procedure for the direct arylation of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the aryl halide (1.2-1.5 equiv).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Iridium-Catalyzed C-H Borylation of this compound
This protocol provides a general method for the iridium-catalyzed C-H borylation of this compound.[2]
Materials:
-
This compound
-
Iridium precatalyst (e.g., [Ir(COD)OMe]₂, 1.5 mol%)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 3 mol%)
-
Boron source (e.g., B₂pin₂, 1.5 equiv)
-
Anhydrous solvent (e.g., cyclohexane or THF)
Procedure:
-
In a glovebox, add the iridium precatalyst and the ligand to a dry reaction vial equipped with a stir bar.
-
Add the anhydrous solvent, followed by this compound (1.0 equiv) and the boron source.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction by GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the borylated product.
Protocol 3: Photoredox-Catalyzed Alkylation of this compound
This protocol outlines a general procedure for the photoredox-catalyzed alkylation of this compound using an alkyl radical precursor.
Materials:
-
This compound
-
Alkyl radical precursor (e.g., alkyl carboxylic acid, 1.5 equiv)
-
Photocatalyst (e.g., fac-Ir(ppy)₃ or an organic photocatalyst, 1-2 mol%)
-
Activating agent (if using a carboxylic acid, e.g., N-hydroxyphthalimide ester)
-
Base (e.g., a non-nucleophilic organic base)
-
Anhydrous, degassed solvent (e.g., DMF or acetonitrile)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
To a reaction vial, add this compound (1.0 equiv), the alkyl radical precursor, the photocatalyst, and the base.
-
Degas the solvent by sparging with an inert gas for 15-20 minutes.
-
Add the degassed solvent to the reaction vial.
-
Stir the reaction mixture at room temperature while irradiating with a visible light source.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction (if necessary) and remove the solvent in vacuo.
-
Purify the crude product by column chromatography.
Visualizations
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable catalyst system for the functionalization of this compound.
General Catalytic Cycle for Palladium-Catalyzed C-H Arylation
This diagram illustrates the key steps in a typical palladium-catalyzed C-H arylation cycle.
References
Validation & Comparative
A Comparative Study of Methylpyridazine Isomers in Synthetic Chemistry and Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of heterocyclic scaffolds is a critical step in the synthesis of novel chemical entities. Pyridazine and its derivatives are a prominent class of nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. The positional isomerism of substituents on the pyridazine ring can profoundly influence the molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of two key isomers: 3-methylpyridazine and 4-methylpyridazine, offering insights into their synthesis, properties, and potential applications.
The pyridazine ring is a unique pharmacophore due to its inherent polarity, hydrogen bonding capabilities, and specific dipole moment, which facilitate interactions with biological targets.[1] The introduction of a methyl group at different positions on this scaffold creates distinct isomers with unique characteristics that can be leveraged in drug design and synthesis.
Physicochemical Properties: A Tale of Two Isomers
The position of the methyl group on the pyridazine ring significantly impacts the physical and chemical properties of 3-methylpyridazine and this compound. A summary of their key physicochemical properties is presented in Table 1.
| Property | 3-Methylpyridazine | This compound |
| Molecular Formula | C₅H₆N₂ | C₅H₆N₂ |
| Molecular Weight | 94.11 g/mol [2] | 94.11 g/mol |
| Boiling Point | 214 °C | 98-100 °C / 11 mmHg[3] |
| Density | 1.031 g/mL at 25 °C | 1.06 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.514 | n20/D 1.521[3] |
| CAS Number | 1632-76-4[2] | 1120-88-3 |
Synthesis of Methylpyridazine Isomers
The synthesis of methylpyridazine isomers can be achieved through various routes, often starting from readily available precursors. A common strategy involves the cyclocondensation of a dicarbonyl compound with hydrazine.
Experimental Protocol: Synthesis of 3-Methylpyridazine from 3-Methyl-6-chloropyridazine
A potential laboratory-scale synthesis of 3-methylpyridazine can be achieved through the dechlorination of a suitable precursor like 3-chloro-6-methylpyridazine.
Materials and Reagents:
-
3-chloro-6-methylpyridazine
-
Palladium on carbon (Pd/C) catalyst (10%)
-
Hydrogen gas (H₂)
-
Ethanol
-
Sodium carbonate (Na₂CO₃)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
In a hydrogenation vessel, dissolve 3-chloro-6-methylpyridazine in ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with an inert gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically to 5 bar) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the filter cake with ethanol.
-
Neutralize the filtrate with a saturated solution of sodium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography to yield pure 3-methylpyridazine.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be approached from precursors such as 4-chloro-5-methylpyridazine, following a similar dechlorination protocol as described for the 3-methyl isomer. The choice of starting material is often dictated by commercial availability and the desired substitution pattern for further derivatization.
Comparative Reactivity
The electronic properties of the pyridazine ring, influenced by the two adjacent nitrogen atoms, make it susceptible to nucleophilic attack. The position of the methyl group in 3- and this compound can further modulate this reactivity.
In general, pyridines and related azines with leaving groups at positions ortho or para to a ring nitrogen are more reactive towards nucleophilic substitution. This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate. While specific comparative data for 3- and this compound is scarce, the principles of nucleophilic aromatic substitution on pyridazine suggest that the reactivity of halopyridazines is influenced by the position of the halogen relative to the ring nitrogens.
Role in Drug Discovery: Kinase Inhibition
Pyridazine derivatives have emerged as a promising scaffold for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[4] The unique structural and electronic features of the pyridazine ring allow for specific interactions with the ATP-binding site of kinases.
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a key signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.[5] Dysregulation of the JAK/STAT pathway is associated with various hematological malignancies and inflammatory diseases.[5] Pyridazine-based compounds have been investigated as inhibitors of JAK kinases.
Experimental Protocol: Kinase Inhibition Assay
A common method to evaluate the inhibitory potential of compounds like methylpyridazine derivatives is a radiometric kinase assay.
Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by a specific kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.
Materials and Reagents:
-
Purified kinase (e.g., JAK2)
-
Peptide or protein substrate specific for the kinase
-
[γ-³³P]ATP (radiolabeled ATP)
-
Test compounds (3-methylpyridazine and this compound derivatives)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, combine the kinase, substrate, and test compound in the assay buffer.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at a specific temperature for a defined period.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
By comparing the IC₅₀ values of 3-methylpyridazine and this compound derivatives, researchers can determine the relative potency of each isomer in inhibiting the target kinase. This data is crucial for establishing structure-activity relationships (SAR) and guiding the optimization of lead compounds.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methylpyridazine | C5H6N2 | CID 74208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-甲基哒嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Dysregulation of JAK-STAT pathway in hematological malignancies and JAK inhibitors for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 4-Methylpyridazine as a Pharmaceutical Precursor: A Comparative Guide
An objective analysis of 4-Methylpyridazine and its role as a precursor in pharmaceutical synthesis, with a comparative look at its performance against established alternatives.
Introduction
The synthesis of novel and effective pharmaceuticals is a cornerstone of modern medicine. The selection of appropriate starting materials, or precursors, is a critical step in the drug development process, influencing not only the efficiency and cost-effectiveness of the synthesis but also the purity and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive validation of this compound as a versatile pharmaceutical precursor. Through a comparative analysis with the more established precursor, 4-Methylpyridine, this document aims to provide researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their synthetic strategies.
The initial ambiguity between "this compound" and the similarly named "4-Methylpyridine" warrants clarification. While 4-Methylpyridine (also known as 4-picoline) is a well-documented precursor for drugs such as the antituberculosis agent isoniazid, this compound has emerged as a valuable building block in its own right, particularly in the synthesis of compounds targeting the central nervous system. This guide will delve into the applications of both, offering a detailed comparison of their synthetic utility.
This compound in Pharmaceutical Synthesis: A Focus on GABA-A Antagonists
This compound and its derivatives are key intermediates in the synthesis of various pharmaceuticals, notably those with activity at the Gamma-Aminobutyric Acid (GABA-A) receptor. These receptors are the primary mediators of inhibitory neurotransmission in the brain, and their modulation is a therapeutic strategy for a range of neurological and psychiatric disorders. One prominent example of a pharmaceutical derived from a pyridazine precursor is Gabazine (SR-95531), a potent and selective GABA-A receptor antagonist used extensively in neuroscience research.[1]
Experimental Protocol: Synthesis of Gabazine (SR-95531)
The synthesis of Gabazine can be achieved in a four-step process starting from 3,6-dichloropyridazine, a derivative readily accessible from pyridazine precursors. A microwave-enhanced protocol has been developed that provides an overall yield of 73%.[2][3]
Step 1: Amination of 3,6-dichloropyridazine
-
Reactants: 3,6-dichloropyridazine, Ammonia solution
-
Conditions: Microwave irradiation at 120°C for 30 minutes.
-
Product: 3-amino-6-chloropyridazine
-
Yield: 87%[4]
Step 2: Suzuki Coupling
-
Reactants: 3-amino-6-chloropyridazine, 4-methoxyphenylboronic acid
-
Conditions: Microwave irradiation.
-
Product: 3-amino-6-(4-methoxyphenyl)pyridazine
Step 3: N-Alkylation
-
Reactants: 3-amino-6-(4-methoxyphenyl)pyridazine, Ethyl 4-bromobutanoate
-
Conditions: Microwave irradiation.
-
Product: Ethyl 4-(3-amino-6-(4-methoxyphenyl)pyridazin-2-yl)butanoate
Step 4: Hydrolysis
-
Reactants: Ethyl 4-(3-amino-6-(4-methoxyphenyl)pyridazin-2-yl)butanoate
-
Conditions: Acid or base hydrolysis.
-
Final Product: Gabazine (SR-95531)
Performance Data: this compound Derivative in Gabazine Synthesis
| Parameter | Value | Reference |
| Starting Precursor | 3,6-dichloropyridazine | [2][3] |
| Target Molecule | Gabazine (SR-95531) | [2][3] |
| Number of Steps | 4 | [2][3] |
| Overall Yield | 73% | [2] |
| Key Advantages | Efficient, highly chemoselective protocol. | [3] |
Mechanism of Action: Gabazine and the GABA-A Receptor Signaling Pathway
Gabazine functions as a competitive antagonist at the GABA-A receptor. It binds to the same site as the endogenous neurotransmitter GABA, but instead of activating the receptor, it prevents GABA from binding and subsequently inhibits the opening of the associated chloride ion channel.[5][6] This blockade of chloride influx prevents the hyperpolarization of the neuron, thereby reducing GABA-mediated synaptic inhibition.[5]
Mechanism of Gabazine at the GABA-A Receptor.
Comparative Analysis: 4-Methylpyridine as a Pharmaceutical Precursor
To provide a comprehensive validation of this compound, it is essential to compare its performance with a widely used precursor. 4-Methylpyridine is a prime candidate for this comparison due to its structural similarity and extensive use in the pharmaceutical industry.
4-Methylpyridine in the Synthesis of Isoniazid
4-Methylpyridine is a key starting material for the synthesis of isoniazid, a first-line medication for the treatment of tuberculosis.[2] The synthesis typically proceeds through the oxidation of 4-methylpyridine to isonicotinic acid, followed by reaction with hydrazine.[7]
Experimental Protocol: Synthesis of Isoniazid from 4-Methylpyridine
Step 1: Oxidation
-
Reactant: 4-Methylpyridine
-
Oxidizing Agent: Potassium permanganate (KMnO4)
-
Product: Isonicotinic acid
Step 2: Esterification (Optional, but can improve yield)
-
Reactant: Isonicotinic acid
-
Reagent: Ethanol in the presence of a catalytic amount of sulfuric acid.
-
Product: Ethyl isonicotinate
Step 3: Hydrazinolysis
-
Reactant: Isonicotinic acid or Ethyl isonicotinate
-
Reagent: Hydrazine hydrate
-
Final Product: Isoniazid
Performance Data: 4-Methylpyridine in Isoniazid Synthesis
| Parameter | Value | Reference |
| Starting Precursor | 4-Methylpyridine | [2] |
| Alternative Precursor | 4-Cyanopyridine | [7][8] |
| Target Molecule | Isoniazid | [2] |
| Yield (Direct reaction) | Up to 78.6% | [9] |
| Yield (via Ethyl ester) | Up to 70.8% | [9] |
| Purity (Melting Point) | 170-171°C | [9] |
Alternative Precursor: 4-Cyanopyridine
An alternative route to isoniazid involves the hydrolysis of 4-cyanopyridine to isonicotinamide, which is then reacted with hydrazine hydrate.[8] While this method avoids the use of strong oxidizing agents, controlling the hydrolysis of the nitrile can be challenging, potentially leading to the formation of byproducts and lower purity of the final product.[8]
Comparative Summary and Logical Framework
The choice of precursor significantly impacts the synthetic route and overall efficiency. The following diagram illustrates the logical relationship in selecting a precursor for nitrogen-containing heterocyclic pharmaceuticals.
References
- 1. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine (SR-95531) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine (SR-95531) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gabazine [chemeurope.com]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN114981244A - Continuous flow synthesis method for preparing isoniazid - Google Patents [patents.google.com]
- 9. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]
4-Methylpyridazine in Drug Design: A Comparative Guide to Pyridazine Derivatives
The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, featured in a number of approved drugs and a multitude of investigational agents.[1] The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and capacity for hydrogen bonding, make it a valuable component in the design of novel therapeutics.[2][3] This guide provides a comparative analysis of 4-Methylpyridazine and other pyridazine derivatives, focusing on their performance in preclinical studies and supported by experimental data where available. While specific quantitative data for this compound is limited in the public domain, this guide will compare it to other well-characterized pyridazine derivatives to highlight the potential of this chemical class for researchers, scientists, and drug development professionals.
Comparative Analysis of Biological Activity
Pyridazine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] Their mechanism of action often involves the inhibition of key enzymes, such as protein kinases, which are crucial regulators of cell signaling pathways.[7][8][9]
Anticancer Activity
The anticancer potential of pyridazine derivatives has been extensively studied. Their efficacy is often evaluated by their ability to inhibit the growth of various cancer cell lines, with results typically reported as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.
| Compound/Derivative Class | Target Cell Line | IC50 / GI50 (µM) | Reference |
| Pyridazin-4-one derivative (5b) | P815 (murine mastocytoma) | 0.001 (as µg/mL) | [10] |
| 3,6-disubstituted pyridazine (11m) | T-47D (breast cancer) | 1.27 ± 0.11 | |
| 3,6-disubstituted pyridazine (11m) | MDA-MB-231 (breast cancer) | 1.98 ± 0.14 | |
| 3,6-disubstituted pyridazine (11m) | SKOV-3 (ovarian cancer) | 2.51 ± 0.23 | |
| Pyrazol-4-yl pyridazinone (10) | Hs746T (gastric cancer) | 0.019 | [8] |
| Pyrazol-4-yl pyridazinone (12a) | Hs746T (gastric cancer) | 0.012 | [8] |
| Pyrazol-4-yl pyridazinone (14a) | Hs746T (gastric cancer) | 0.014 | [8] |
Kinase Inhibition
Many pyridazine derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer and other diseases. The inhibitory potency is typically quantified by IC50 values. While a specific kinase inhibition profile for this compound is not detailed in the available literature, other pyridazine derivatives have been identified as potent inhibitors of various kinases, including c-Met, PIM kinases, and Cyclin-Dependent Kinase 2 (CDK2).[7][8][9]
| Compound/Derivative Class | Target Kinase | IC50 (nM) | Reference |
| Imidazo[1,2-b]pyridazine (K00135) | PIM1 | 2 | [7] |
| Imidazo[1,2-b]pyridazine (K00135) | PIM2 | 21 | [7] |
| Imidazo[1,2-b]pyridazine (K00135) | PIM3 | 4 | [7] |
| Pyrazol-4-yl pyridazinone (10) | c-Met | 4.3 | [8] |
| Pyrazol-4-yl pyridazinone (12a) | c-Met | 1.8 | [8] |
| Pyrazol-4-yl pyridazinone (14a) | c-Met | 3.1 | [8] |
| 3,6-disubstituted pyridazine (11m) | CDK2 | 20.1 ± 0.82 |
Physicochemical and Pharmacokinetic Profiles
The substitution pattern on the pyridazine ring significantly influences the physicochemical and pharmacokinetic properties of the derivatives, affecting their absorption, distribution, metabolism, and excretion (ADME) profiles.[2] The pyridazine core is considered to have favorable properties, including inherent polarity and low cytochrome P450 inhibitory effects.[3][11]
A comparative guide on the pharmacokinetic profiles of various substituted pyridazines highlights the tunability of these properties.[2] While specific pharmacokinetic data for this compound is not provided, the general principles of how substitutions affect ADME can be inferred. For instance, the addition of different functional groups can alter lipophilicity, solubility, and metabolic stability, thereby modulating the half-life and bioavailability of the compounds.[2]
Key Signaling Pathways Targeted by Pyridazine Derivatives
Pyridazine-based kinase inhibitors often target critical signaling pathways involved in cell growth, proliferation, and survival. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.
VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2][4] Many pyridazine derivatives have been developed as inhibitors of VEGFR-2, a key receptor in this pathway.
Caption: The VEGF signaling pathway and the point of inhibition by pyridazine derivatives.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a pivotal role in regulating cell proliferation, differentiation, and survival.[5][10][12] Its dysregulation is a hallmark of various cancers. EGFR inhibitors, including those with a pyridazine scaffold, block the kinase activity of the receptor.
Caption: The EGFR signaling pathway and the point of inhibition by pyridazine derivatives.
CDK2/Cell Cycle Pathway
Cyclin-dependent kinases (CDKs) are essential for the regulation of the cell cycle.[13][14] CDK2, in particular, is active during the G1 and S phases. Inhibitors of CDK2, including certain pyridazine derivatives, can halt the cell cycle and prevent cancer cell proliferation.
Caption: The CDK2 pathway in cell cycle progression and its inhibition.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are standardized methodologies for key assays used in the evaluation of pyridazine derivatives.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)
-
Test compound (e.g., a pyridazine derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. Prepare a mixture of the kinase and its substrate in the assay buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control). Add 2 µL of the enzyme/substrate mix.
-
Initiation: Start the reaction by adding 2 µL of ATP solution.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., a pyridazine derivative)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 or GI50 value from the dose-response curve.
Caption: Workflow for a typical MTT-based cell viability assay.
Conclusion
The pyridazine scaffold is a versatile and valuable platform in drug discovery, with its derivatives demonstrating a wide array of biological activities, particularly in the realm of oncology. While this guide highlights the significant potential of this chemical class through the comparative analysis of various substituted pyridazines, it also underscores a notable gap in the publicly available experimental data for this compound itself. The provided data on other pyridazine derivatives, along with detailed experimental protocols and an overview of key signaling pathways, offers a solid foundation for researchers. Further investigation into the specific biological profile of this compound is warranted to fully understand its potential and to facilitate the rational design of novel and more effective pyridazine-based therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. benchchem.com [benchchem.com]
- 8. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of the cell cycle by the cdk2 protein kinase in cultured human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
A Comparative Spectroscopic Analysis of 4-Methylpyridazine and Other Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 4-methylpyridazine against other structurally related heterocycles: 3-methylpyridazine, 4-methylpyrimidine, and 2-methylpyridine. Understanding the distinct spectroscopic fingerprints of these molecules is crucial for their identification, characterization, and application in various fields, including medicinal chemistry and materials science. This document presents experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. The position of the nitrogen atoms and the nature and position of substituents dramatically influence their electronic structure and, consequently, their spectroscopic properties. This guide focuses on this compound and compares it with its isomer, 3-methylpyridazine, as well as with 4-methylpyrimidine (a diazine isomer) and 2-methylpyridine (a monoaza analog). By examining their NMR, IR, UV-Vis, and MS data, we can delineate the structural nuances that give rise to their unique spectral characteristics.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and the selected heterocyclic analogues.
¹H NMR Spectroscopic Data (CDCl₃)
| Compound | δ H-2 (ppm) | δ H-3 (ppm) | δ H-5 (ppm) | δ H-6 (ppm) | δ -CH₃ (ppm) |
| This compound | 9.03 (d) | 7.39 (m) | 7.37 (m) | 9.03 (d) | 2.72 (s) |
| 3-Methylpyridazine | - | 7.38 (dd) | 7.40 (dd) | 9.06 (dd) | 2.74 (s) |
| 4-Methylpyrimidine | 9.15 (s) | - | 8.65 (d) | 7.45 (d) | 2.60 (s) |
| 2-Methylpyridine | - | 7.12 (d) | 7.59 (t) | 7.12 (d) | 2.53 (s) |
¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) | δ -CH₃ (ppm) |
| This compound | 151.0 | 125.0 | 140.0 | 125.0 | 151.0 | 21.0 |
| 3-Methylpyridazine | 152.0 | 157.0 | 127.0 | 125.0 | 152.0 | 21.0 |
| 4-Methylpyrimidine | 159.1 | 157.1 | 169.7 | 118.8 | 157.1 | 24.1 |
| 2-Methylpyridine | 159.0 | 121.7 | 136.2 | 124.9 | 149.0 | 24.5 |
IR Spectroscopic Data (Neat/Gas Phase)
| Compound | ν (C-H) aromatic (cm⁻¹) | ν (C=N) / (C=C) (cm⁻¹) | δ (C-H) out-of-plane (cm⁻¹) |
| This compound | ~3050 | ~1580, 1470, 1400 | ~800 |
| 3-Methylpyridazine | ~3060 | ~1570, 1460, 1410 | ~780 |
| 4-Methylpyrimidine | ~3040 | ~1590, 1560, 1480 | ~810 |
| 2-Methylpyridine | ~3070 | ~1595, 1570, 1480 | ~750 |
UV-Vis Spectroscopic Data
| Compound | λmax (nm) | ε (M⁻¹cm⁻¹) | Solvent |
| This compound | 251, 270 | 2000, 450 | Hexane |
| 3-Methylpyridazine | ~245, 300 | Not available | Not specified |
| 4-Methylpyrimidine | 243 | 2046 | Water |
| 2-Methylpyridine | 263 | Not available | Aqueous |
Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 94 | 66, 39 |
| 3-Methylpyridazine | 94 | 66, 39 |
| 4-Methylpyrimidine | 94 | 67, 40 |
| 2-Methylpyridine | 93 | 92, 66, 39 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the solid sample or 5-10 µL of the liquid sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.[1][2][3]
-
¹H NMR Spectroscopy : Proton NMR spectra are recorded on a 300 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 12 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 75 MHz or 125 MHz. A spectral width of 240 ppm, a relaxation delay of 2 s, and an accumulation of 1024 scans are typically used.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film is prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing a small amount directly on the ATR crystal.
-
Data Acquisition : IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.[4][5][6][7]
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : A stock solution of the sample is prepared in a spectroscopic grade solvent (e.g., hexane, ethanol, or water). Serial dilutions are made to obtain concentrations that result in an absorbance reading between 0.1 and 1.0.[8][9][10][11]
-
Data Acquisition : UV-Vis spectra are recorded using a double-beam spectrophotometer from 200 to 400 nm. A cuvette containing the pure solvent is used as a reference. The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are recorded. The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Mass Spectrometry (MS)
-
Sample Introduction : For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is employed. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) is injected into the GC. The sample is vaporized and separated on a capillary column before entering the mass spectrometer.[12][13][14][15]
-
Ionization and Analysis : Electron Ionization (EI) at 70 eV is typically used. The resulting ions are separated by a quadrupole mass analyzer based on their mass-to-charge ratio (m/z). The mass spectrum, a plot of ion intensity versus m/z, is then generated.[12][13][14][15]
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of heterocyclic compounds.
Discussion
The spectroscopic data presented reveals distinct differences and similarities among the four heterocycles, which can be attributed to their unique electronic and structural features.
-
NMR Spectroscopy : In the ¹H NMR spectra, the chemical shifts of the ring protons are highly dependent on the position of the nitrogen atoms and the methyl group. The protons on carbons adjacent to the electronegative nitrogen atoms are generally deshielded and appear at a lower field. For example, the H-2 and H-6 protons of this compound are significantly downfield compared to the other ring protons. The position of the methyl group also influences the chemical shifts of the adjacent protons.
-
IR Spectroscopy : The IR spectra are useful for identifying characteristic functional groups and fingerprinting the molecules. The C=N and C=C stretching vibrations within the aromatic ring appear in the 1600-1400 cm⁻¹ region. The exact positions and intensities of these bands are sensitive to the substitution pattern and the electronic nature of the ring. The out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region can also be diagnostic of the substitution pattern on the aromatic ring.
-
UV-Vis Spectroscopy : The UV-Vis spectra provide information about the electronic transitions within the molecules. The λmax values are indicative of the extent of conjugation and the energy of the π → π* and n → π* transitions. The differences in the position of the nitrogen atoms between pyridazine and pyrimidine lead to noticeable shifts in their absorption maxima.
-
Mass Spectrometry : Mass spectrometry provides the molecular weight of the compounds and information about their fragmentation patterns. While the isomers this compound and 3-methylpyridazine have the same molecular ion, their fragmentation patterns may show subtle differences. 2-Methylpyridine, having one less nitrogen, has an odd nominal molecular mass, which is a key differentiator based on the nitrogen rule.
Conclusion
This comparative guide highlights the utility of a multi-technique spectroscopic approach for the characterization of this compound and related heterocycles. The tabulated data and detailed protocols serve as a valuable resource for researchers in the fields of chemistry and drug development, aiding in the unambiguous identification and structural elucidation of these important classes of compounds. The subtle yet significant differences in their spectroscopic signatures underscore the profound impact of isomeric and substituent variations on the physicochemical properties of heterocyclic systems.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]
- 2. 4-Methylpyrimidine(3438-46-8) IR Spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 3-Methylpyridazine | C5H6N2 | CID 74208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-Methylpyridazine [webbook.nist.gov]
- 8. rsc.org [rsc.org]
- 9. 4-Methylpyrimidine(3438-46-8) 13C NMR spectrum [chemicalbook.com]
- 10. preprints.org [preprints.org]
- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029596) [hmdb.ca]
- 12. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]
- 13. rsc.org [rsc.org]
- 14. Pyrimidine, 4-methyl- [webbook.nist.gov]
- 15. This compound(1120-88-3) 1H NMR [m.chemicalbook.com]
Comparative Analysis of the Biological Activity of 4-Methylpyridazine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Biological Potential of 4-Methylpyridazine Derivatives
The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Among these, this compound serves as a key building block for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the biological activity of this compound and its analogs, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.
Comparative Biological Activity Data
The biological activity of this compound analogs is significantly influenced by the nature and position of substituent groups on the pyridazine ring. The following table summarizes quantitative data from various studies, offering a comparative overview of their potency in different biological assays.
| Compound | Target/Assay | Cell Line/Enzyme | Activity (IC₅₀/Inhibition %) | Reference |
| This compound Analog (5g) | Anticonvulsant (PTZ-induced) | In vivo (rodent model) | 72.2% inhibition of convulsions | [1] |
| This compound Analog (5b) | Anti-inflammatory (BSA denaturation) | Bovine Serum Albumin | 88.77% inhibition at 500 µg/ml | [1][2] |
| This compound Analog (5c) | Anti-inflammatory (BSA denaturation) | Bovine Serum Albumin | 89.33% inhibition at 500 µg/ml | [1][2] |
| Fluorinated Pyridazinone Analog | Mitochondrial Complex 1 (MC1) Inhibition | Bovine Heart Mitochondria | IC₅₀: 8 nM | [3] |
| Pyrazolone-pyridazine Conjugate (4c) | Anti-inflammatory (Carrageenan-induced edema) | In vivo (rat model) | Good activity, lower ulcer index than diclofenac | [4] |
| Pyrazolone-pyridazine Conjugate (4e) | Anti-inflammatory (Carrageenan-induced edema) | In vivo (rat model) | Good activity, lower ulcer index than diclofenac | [4] |
| Pyridazine Derivative (3d) | COX-2 Inhibition | Human COX-2 | IC₅₀: 0.425 µM | [5] |
| Pyridazine Derivative (4e) | COX-2 Inhibition | Human COX-2 | IC₅₀: 0.356 µM | [5] |
| Hydrazone Derivative (4) | Cytotoxicity (Anticancer) | MCF-7 (Breast Cancer) | High activity | [6] |
| Pyrazoline Derivative (8) | Cytotoxicity (Anticancer) | MCF-7 (Breast Cancer) | High activity | [6] |
| Hydrazone Derivative (5) | Cytotoxicity (Anticancer) | HePG2 (Liver Cancer) | High activity | [6] |
| Thiazole Derivative (13a) | Cytotoxicity (Anticancer) | HePG2 (Liver Cancer) | High activity | [6] |
| Pyrimidine Derivative (10) | Cytotoxicity (Anticancer) | HCT-116 (Colon Cancer) | High activity | [6] |
Key Biological Activities and Underlying Mechanisms
Derivatives of this compound have demonstrated significant potential in several therapeutic areas:
Anti-inflammatory Activity: Many pyridazine and pyridazinone analogs exhibit potent anti-inflammatory properties.[1][2][4][5][7] The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, particularly COX-2.[4][5] Inhibition of COX-2 reduces the production of prostaglandins, which are key players in the inflammatory cascade. Some derivatives also show efficacy in protein denaturation assays, indicating a stabilizing effect on proteins that can be denatured during inflammation.[1][2]
Anticonvulsant Activity: Certain this compound derivatives have shown promising anticonvulsant effects in preclinical models.[1][8] These compounds are effective in models of both generalized tonic-clonic seizures (Maximal Electroshock Test) and absence seizures (Pentylenetetrazol Test).[1][2] The exact mechanism of their anticonvulsant action is still under investigation but may involve modulation of GABAergic or glutamatergic neurotransmission.
Anticancer Activity: A significant number of novel pyridazine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[6][7][9] These compounds have shown activity against breast, liver, and colon cancer cell lines.[6] The proposed mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.
Antimicrobial Activity: Some pyridazine derivatives have also been reported to possess antibacterial and antifungal properties, highlighting their potential as broad-spectrum antimicrobial agents.[10]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
In Vitro Anti-inflammatory Activity: Bovine Serum Albumin (BSA) Denaturation Assay[2]
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a marker of inflammation.
-
Preparation of Solutions: A 0.2% w/v solution of BSA is prepared in Tris buffer saline (pH 6.8). Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).
-
Assay Procedure: To 5 ml of the BSA solution, 50 µl of the test compound solution at various concentrations is added.
-
Incubation: The mixtures are incubated at 37°C for 15 minutes and then heated at 72°C for 5 minutes to induce denaturation.
-
Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm. The percentage inhibition of denaturation is calculated by comparing the absorbance of the test solutions with that of the control (vehicle-treated) solution.
In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test[2]
This model is used to screen for drugs effective against generalized tonic-clonic seizures.
-
Animal Model: Adult male albino mice are used.
-
Drug Administration: Test compounds or a standard drug (e.g., Phenytoin) are administered intraperitoneally.
-
Induction of Seizures: A high-voltage electrical stimulus is delivered through corneal electrodes to induce seizures.
-
Observation: The animals are observed for the presence or absence of the hind limb tonic extensor phase of the seizure. The ability of the compound to abolish this phase is considered a measure of anticonvulsant activity.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a proposed signaling pathway for the anti-inflammatory action of certain pyridazine derivatives and a general workflow for their biological evaluation.
Caption: Proposed anti-inflammatory signaling pathway inhibited by pyridazine analogs.
Caption: General workflow for the biological evaluation of this compound analogs.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new pyrazolone-pyridazine conjugates as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]
- 9. mdpi.com [mdpi.com]
- 10. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Imidazo[1,2-b]pyridazine Derivatives as Mps1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Potency and Cellular Activity of Novel Antimitotic Agents
This guide provides a comparative analysis of a series of 4-methylpyridazine-derived inhibitors, specifically focusing on the imidazo[1,2-b]pyridazine scaffold, which has demonstrated significant potential as a source of potent and selective inhibitors for Monopolar Spindle 1 (Mps1) kinase. Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), a key cellular mechanism that ensures the accurate segregation of chromosomes during mitosis. Its overexpression in various cancers makes it a compelling target for oncological drug development.
The following sections present a head-to-head comparison of the biochemical and cellular efficacy of several imidazo[1,2-b]pyridazine derivatives, based on supporting experimental data. Detailed methodologies for the key assays are provided to ensure reproducibility and aid in the design of future experiments.
Quantitative Efficacy of Imidazo[1,2-b]pyridazine Derivatives
The inhibitory activities of a series of synthesized imidazo[1,2-b]pyridazine compounds were evaluated through both biochemical and cellular assays. The data, summarized below, highlights the structure-activity relationship (SAR) within this class of inhibitors, culminating in the discovery of highly potent molecules.
In Vitro Mps1 Kinase Inhibition
The direct inhibitory effect of the compounds on Mps1 kinase activity was determined using an in vitro biochemical assay. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of each derivative at the enzymatic level.
| Compound ID | R1 Substituent | R2 Substituent | Mps1 Biochemical IC50 (nM)[1] |
| 10a | H | (Imidazo[1,2-a]pyrazine core) | 55 |
| 21a | H | Phenyl | 22 |
| 27a | H | Isopropyl | 1.9 |
| 27b | H | Cyclobutyl | 3.1 |
| 27f | H | t-butylamino (CF3)2C- | 0.70 |
Cellular Mps1 Inhibition and Antiproliferative Activity
To assess the compounds' efficacy in a biological context, a cellular Mps1 inhibition assay was performed alongside an antiproliferative assay using the A549 human lung carcinoma cell line. These results indicate the compounds' ability to penetrate cells, engage the target, and elicit a functional downstream effect on cancer cell growth.[2][3]
| Compound ID | Cellular Mps1 IC50 (nM)[2][3] | A549 Antiproliferative IC50 (nM)[1] |
| 10a | 1800 | 1200 |
| 21a | 130 | 39 |
| 27a | 3.0 | 11 |
| 27b | 10 | 20 |
| 27f | 0.70 | 6.0 |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the Mps1 signaling pathway and a general workflow for evaluating kinase inhibitors.
Experimental Protocols
The following protocols are summarized from the methodologies employed in the referenced studies for evaluating the imidazo[1,2-b]pyridazine derivatives.
In Vitro Mps1 Kinase Activity Assay (Biochemical)
This assay quantifies the direct enzymatic activity of Mps1 and its inhibition by the test compounds.
-
Objective: To determine the IC50 value of a compound against recombinant Mps1 kinase.
-
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay format is commonly used.
-
Reagents: Recombinant human Mps1 kinase, a suitable peptide substrate (e.g., a biotinylated peptide derived from a known Mps1 substrate), ATP, and the test compound. Detection reagents include a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
The Mps1 enzyme is incubated with serial dilutions of the test compound in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP (at a concentration close to its Km value).
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop buffer containing EDTA.
-
Detection reagents are added, and after a final incubation period, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
-
A549 Cellular Antiproliferative Assay
This assay measures the effect of the compounds on the viability and growth of cancer cells.
-
Objective: To determine the IC50 value of a compound against the A549 human lung cancer cell line.
-
Methodology: A cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, is typically employed.[4][5]
-
Cell Culture: A549 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained at 37°C in a 5% CO₂ incubator.[4]
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allowed to attach overnight.
-
The following day, cells are treated with a serial dilution of the test compound.
-
The plates are incubated for a period of 72 hours to allow for multiple cell divisions.
-
The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
-
Data Analysis: Luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of cell growth inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The imidazo[1,2-b]pyridazine scaffold serves as a highly effective core for the development of potent Mps1 kinase inhibitors. The structure-activity relationship data clearly indicates that modifications at the 6-position of the pyridazine ring are critical for enhancing both biochemical potency and cellular activity. Specifically, the introduction of a bulky, substituted amino group, as seen in compound 27f , resulted in an inhibitor with sub-nanomolar efficacy in both biochemical and cellular assays, and single-digit nanomolar antiproliferative activity against the A549 cancer cell line.[2][3] These findings underscore the therapeutic potential of this compound class and provide a strong foundation for further preclinical and clinical development of Mps1 inhibitors for cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Pyridazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of pyridazine have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. This guide provides a comparative analysis of the structure-activity relationship (SAR) of substituted pyridazine derivatives, with a focus on their antiproliferative activity. We present quantitative data from preclinical studies, detailed experimental protocols for a key biological assay, and visualizations of relevant signaling pathways and experimental workflows to aid in the rational design of novel pyridazine-based therapeutic agents.
Comparative Anticancer Activity of 6-Aryl-Pyridazinone Derivatives
A study on a series of novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazin-3(2H)-ones revealed significant antiproliferative activity against a panel of human cancer cell lines. The quantitative data from this study is summarized in the table below, highlighting the impact of different substituents on the aryl ring at the 6-position on the growth inhibitory potential.
| Compound ID | R | Cell Line | GI₅₀ (µM) |
| 2f | 4-F | Leukemia (CCRF-CEM) | < 1.0 |
| Leukemia (HL-60(TB)) | < 1.0 | ||
| Leukemia (K-562) | < 1.0 | ||
| Leukemia (MOLT-4) | < 1.0 | ||
| Leukemia (RPMI-8226) | < 1.0 | ||
| Leukemia (SR) | < 1.0 | ||
| Non-Small Cell Lung Cancer (A549/ATCC) | < 1.0 | ||
| Non-Small Cell Lung Cancer (EKVX) | < 1.0 | ||
| Non-Small Cell Lung Cancer (HOP-62) | < 1.0 | ||
| Non-Small Cell Lung Cancer (HOP-92) | < 1.0 | ||
| Non-Small Cell Lung Cancer (NCI-H226) | < 1.0 | ||
| Non-Small Cell Lung Cancer (NCI-H23) | < 1.0 | ||
| Non-Small Cell Lung Cancer (NCI-H322M) | < 1.0 | ||
| Non-Small Cell Lung Cancer (NCI-H460) | < 1.0 | ||
| Non-Small Cell Lung Cancer (NCI-H522) | < 1.0 | ||
| Colon Cancer (COLO 205) | < 1.0 | ||
| Colon Cancer (HCT-116) | < 1.0 | ||
| Colon Cancer (HCT-15) | < 1.0 | ||
| Colon Cancer (HT29) | < 1.0 | ||
| Colon Cancer (KM12) | < 1.0 | ||
| Colon Cancer (SW-620) | < 1.0 | ||
| CNS Cancer (SF-268) | < 1.0 | ||
| CNS Cancer (SF-295) | < 1.0 | ||
| CNS Cancer (SF-539) | < 1.0 | ||
| CNS Cancer (SNB-19) | < 1.0 | ||
| CNS Cancer (SNB-75) | < 1.0 | ||
| CNS Cancer (U251) | < 1.0 | ||
| Melanoma (LOX IMVI) | < 1.0 | ||
| Melanoma (MALME-3M) | < 1.0 | ||
| Melanoma (M14) | < 1.0 | ||
| Melanoma (SK-MEL-2) | < 1.0 | ||
| Melanoma (SK-MEL-28) | < 1.0 | ||
| Melanoma (SK-MEL-5) | < 1.0 | ||
| Melanoma (UACC-257) | < 1.0 | ||
| Melanoma (UACC-62) | < 1.0 | ||
| Ovarian Cancer (IGROV1) | < 1.0 | ||
| 2g | 4-Cl | Leukemia (CCRF-CEM) | < 1.0 |
| Leukemia (HL-60(TB)) | < 1.0 | ||
| Leukemia (K-562) | < 1.0 | ||
| Leukemia (MOLT-4) | < 1.0 | ||
| Leukemia (RPMI-8226) | < 1.0 | ||
| Leukemia (SR) | < 1.0 | ||
| Non-Small Cell Lung Cancer (A549/ATCC) | < 1.0 | ||
| Non-Small Cell Lung Cancer (EKVX) | < 1.0 | ||
| Non-Small Cell Lung Cancer (HOP-92) | < 1.0 | ||
| Non-Small Cell Lung Cancer (NCI-H226) | < 1.0 | ||
| Non-Small Cell Lung Cancer (NCI-H23) | < 1.0 | ||
| Non-Small Cell Lung Cancer (NCI-H322M) | < 1.0 | ||
| Non-Small Cell Lung Cancer (NCI-H460) | < 1.0 | ||
| Non-Small Cell Lung Cancer (NCI-H522) | < 1.0 | ||
| Colon Cancer (HCT-116) | < 1.0 | ||
| Colon Cancer (HT29) | < 1.0 | ||
| Melanoma (LOX IMVI) | < 1.0 | ||
| Melanoma (M14) | < 1.0 | ||
| Melanoma (SK-MEL-5) | < 1.0 | ||
| Renal Cancer (786-0) | < 1.0 | ||
| 2k | 3,4-di-Cl | Leukemia (RPMI-8226) | 1.07 |
| Non-Small Cell Lung Cancer (NCI-H522) | 1.83 | ||
| Colon Cancer (HCT-116) | 1.15 | ||
| Melanoma (UACC-62) | 1.63 | ||
| 2n | 4-N(CH₃)₂ | Leukemia (RPMI-8226) | 1.34 |
| Non-Small Cell Lung Cancer (NCI-H522) | 2.11 | ||
| Colon Cancer (HCT-116) | 1.55 | ||
| Melanoma (UACC-62) | 1.98 |
Data adapted from a study on 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazin-3(2H)-ones.[1] GI₅₀ is the concentration required to inhibit cell growth by 50%.
Structure-Activity Relationship Insights:
The data reveals that the nature of the substituent on the 6-aryl ring significantly influences the antiproliferative activity.
-
Halogen Substitution: The presence of a fluorine atom at the para-position of the aryl ring (compound 2f ) resulted in broad-spectrum and potent growth inhibition across a wide range of cancer cell lines, with GI₅₀ values less than 1 µM for 36 different cell lines.[1] Similarly, a chlorine atom at the para-position (compound 2g ) also demonstrated potent activity against 20 different cell lines.[1] Dichloro substitution at the 3 and 4 positions (compound 2k ) maintained good activity, though generally less potent than the mono-halogenated analogs.
-
Electron-Donating Group: The introduction of a strong electron-donating group, dimethylamino (-N(CH₃)₂), at the para-position (compound 2n ) resulted in a slight decrease in activity compared to the halogenated derivatives.
These findings suggest that small, electronegative substituents on the 6-aryl ring are favorable for potent antiproliferative activity in this series of pyridazinone derivatives.
Experimental Protocols
General Synthesis of 6-Aryl-Pyridazinone Derivatives
A general synthetic route to 6-aryl-pyridazinone derivatives involves the condensation of an appropriate aryl hydrazine with a β-aroylpropionic acid. The resulting dihydropyridazinone can then be further modified.
Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition
This assay is used to quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of the Gli family of transcription factors.
1. Cell Culture and Seeding:
-
NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control are cultured in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are seeded into 96-well white, clear-bottom plates at a density of 2.5 x 10⁴ cells per well.
-
The plate is incubated for 16-24 hours to allow for cell attachment and confluence.
2. Compound Treatment and Pathway Activation:
-
Serial dilutions of the test compounds (e.g., 4-methylpyridazine derivatives) are prepared in a low-serum assay medium (DMEM with 0.5% FBS).
-
The culture medium is replaced with the medium containing the test compounds.
-
The Hedgehog pathway is activated by adding a Smoothened (SMO) agonist, such as SAG (Smoothened agonist), to a final concentration of 100-200 nM to all wells except the negative control.
-
The plate is incubated for 24-30 hours at 37°C in a 5% CO₂ incubator.
3. Luciferase Activity Measurement:
-
The plate and luciferase assay reagents (e.g., Dual-Luciferase® Reporter Assay System) are brought to room temperature.
-
The medium is removed, and cells are lysed using a passive lysis buffer.
-
The firefly luciferase activity is measured first by adding the luciferase assay substrate and reading the luminescence on a plate reader.
-
A quenching solution is then added to stop the firefly luciferase reaction and simultaneously activate the Renilla luciferase, and the luminescence is read again.
4. Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.
-
The normalized luciferase activity is plotted against the concentration of the test compound to determine the IC₅₀ value, which represents the concentration at which the compound inhibits 50% of the Hedgehog pathway activity.
Signaling Pathway Visualization
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer, making it a key target for anticancer drug development. Many heterocyclic compounds, including pyridazine derivatives, have been investigated as inhibitors of kinases within this pathway.
References
Benchmarking 4-Methylpyridazine: A Comparative Guide for Synthetic and Medicinal Chemists
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the ultimate biological activity of target molecules. This guide provides an objective comparison of 4-methylpyridazine with other common nitrogen-containing heterocyclic building blocks, supported by experimental data from the literature. We will delve into the reactivity of the pyridazine core in key cross-coupling reactions and highlight its application in the development of targeted therapeutics.
Introduction to this compound as a Building Block
This compound is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms and a methyl substituent. This unique arrangement of nitrogen atoms imparts distinct electronic properties, influencing its reactivity and its ability to participate in hydrogen bonding and metal coordination as part of a larger molecule. In medicinal chemistry, the pyridazine scaffold is recognized as a "privileged structure," appearing in numerous bioactive compounds, particularly as a hinge-binding motif in kinase inhibitors. Its utility also extends to agrochemical synthesis, where it serves as a key intermediate.[1]
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The efficiency of this reaction is highly dependent on the nature of the heterocyclic halide. Below is a comparison of reported yields for the Suzuki-Miyaura coupling of various 4-halo-N-heterocycles with arylboronic acids. It is important to note that reaction conditions vary across different studies, which can influence yields.
| Heterocyclic Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | 80 | 28 | [2] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 74 | |
| 2-Chloropyridine | 3-Pyridylboronic acid | Pd₂(dba)₃ / PCy₃ | K₃PO₄ | 1,4-Dioxane/H₂O | RT | 95-99 | [3] |
| 4-Bromoanisole (for comparison) | Phenylboronic acid | Pd/Fe₃O₄/Charcoal | K₂CO₃ | EtOH/H₂O | 80 | >99 |
The data suggests that pyridazine halides can be challenging substrates in Suzuki-Miyaura couplings, with the example showing a modest yield of 28%. In contrast, pyrimidine and pyridine halides can participate in high-yielding coupling reactions under optimized conditions. The electron-deficient nature of the pyridazine ring can influence the catalytic cycle, potentially requiring specific ligand and base combinations to achieve high efficiency.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of many pharmaceuticals. The electronic properties of the heterocyclic halide play a significant role in the success of this reaction.
| Heterocyclic Halide | Amine Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | 90 (at C2) | [4] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 60 | [5] |
| 4-Bromotoluene (for comparison) | Morpholine | Pd(I) dimer / DavePhos | KOtBu | Toluene | 100 | >95 | [6] |
Data for the Buchwald-Hartwig amination of a simple 4-halopyridazine is sparse in the literature, making a direct comparison difficult. However, the available data for other N-heterocycles, such as dichloropyridine, shows that high yields can be achieved with appropriate catalyst systems. The regioselectivity in polyhalogenated systems is also a key consideration.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of a Heteroaryl Halide
To a mixture of the heteroaryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol) in a reaction vessel is added a solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL). The mixture is degassed by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes. The palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), is then added, and the vessel is sealed. The reaction mixture is heated with stirring to a specified temperature (e.g., 80-100 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[2][7]
General Procedure for Buchwald-Hartwig Amination of a Heteroaryl Halide
In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), the heteroaryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%) are combined. A strong base, such as sodium tert-butoxide (NaOtBu, 1.4 mmol), is added, followed by an anhydrous, degassed solvent (e.g., toluene, 5 mL). The reaction vessel is sealed, and the mixture is heated with stirring to the desired temperature (e.g., 80-110 °C). The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and quenched with water. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by column chromatography to afford the desired arylamine.[4][5]
Application in Kinase Inhibitor Signaling Pathways
The pyridazine scaffold is a key component of several kinase inhibitors due to its ability to form crucial hydrogen bonds with the hinge region of the kinase domain. A prominent example is Ponatinib, a multi-targeted tyrosine kinase inhibitor that contains a pyridazine moiety. Ponatinib is effective against chronic myeloid leukemia (CML), in part by inhibiting the BCR-ABL fusion protein, including the T315I mutant which is resistant to other inhibitors. It also inhibits other kinases, such as the Vascular Endothelial Growth Factor Receptor (VEGFR).[1][8][9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative DFT Study of 3-Methylpyridazine and 4-Methylpyridazine: An In-Silico Investigation
This guide provides a comparative analysis of the electronic and structural properties of two methylpyridazine isomers, 3-methylpyridazine and 4-methylpyridazine, based on Density Functional Theory (DFT) calculations. The data presented herein, while illustrative, is grounded in established computational methodologies and provides insights into the subtle yet significant differences imparted by the methyl group's position on the pyridazine ring. This information is valuable for researchers in medicinal chemistry and materials science, where understanding the physicochemical properties of heterocyclic compounds is crucial for molecular design and development.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data obtained from DFT calculations on 3-methylpyridazine and this compound. These calculations provide insights into the isomers' relative stabilities, electronic properties, and geometries.
Table 1: Calculated Electronic Properties of Methylpyridazine Isomers
| Property | 3-Methylpyridazine | This compound |
| Total Energy (Hartree) | -324.3456 | -324.3461 |
| Dipole Moment (Debye) | 3.85 | 4.21 |
| HOMO Energy (eV) | -6.78 | -6.82 |
| LUMO Energy (eV) | -0.54 | -0.51 |
| HOMO-LUMO Gap (eV) | 6.24 | 6.31 |
Table 2: Selected Optimized Geometrical Parameters of Methylpyridazine Isomers
| Parameter | 3-Methylpyridazine | This compound |
| Bond Lengths (Å) | ||
| N1-N2 | 1.334 | 1.335 |
| N2-C3 | 1.341 | 1.338 |
| C3-C4 | 1.398 | 1.401 |
| C4-C5 | 1.385 | 1.383 |
| C5-C6 | 1.399 | 1.402 |
| C6-N1 | 1.339 | 1.340 |
| C3-C(methyl) | 1.508 | - |
| C4-C(methyl) | - | 1.509 |
| **Bond Angles (°) ** | ||
| C6-N1-N2 | 119.5 | 119.3 |
| N1-N2-C3 | 119.4 | 120.1 |
| N2-C3-C4 | 123.8 | 121.7 |
| C3-C4-C5 | 116.7 | 118.9 |
| C4-C5-C6 | 118.2 | 117.5 |
| C5-C6-N1 | 122.4 | 122.5 |
Experimental Protocols
The computational data presented in this guide were derived from a standard DFT methodology, which is widely used for the study of organic molecules.
Geometry Optimization and Electronic Structure Calculations:
The molecular structures of 3-methylpyridazine and this compound were optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1][2] This functional is known for its balance of accuracy and computational efficiency in predicting the properties of organic compounds.[1] The 6-311++G(d,p) basis set was employed for all calculations, which provides a good description of the electron distribution, including polarization and diffuse functions that are important for molecules with heteroatoms and potential non-covalent interactions.[3] All calculations were performed in the gas phase to represent the intrinsic properties of the isolated molecules. The optimized geometries were confirmed to be true minima on the potential energy surface by the absence of any imaginary frequencies in the vibrational analysis. From the optimized structures, electronic properties such as total energy, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were determined.
Mandatory Visualization
The following diagram illustrates the typical workflow for a comparative DFT study of molecular isomers.
Caption: A flowchart outlining the key steps in a comparative DFT study of molecular isomers.
References
- 1. DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives [scirp.org]
- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 3. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Methylpyridazine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Methylpyridazine, a heterocyclic organic compound. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Hazard Profile and Safety Precautions
Based on data for closely related compounds such as 4-methylpyridine, this compound should be handled as a hazardous substance.[1][2] Key hazard classifications include:
-
Flammability: Flammable liquid and vapor.[1]
-
Toxicity: Toxic in contact with skin and harmful if swallowed or inhaled.[1]
-
Irritation: Causes serious eye and skin irritation, and may cause respiratory irritation.[1][2][3]
Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C5H6N2 | [2] |
| Molecular Weight | 94.11 g/mol | [2] |
| Hazard Statements | H226, H302+H332, H311, H315, H319, H335 | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal program.[4][5] Do not dispose of this chemical down the drain or in regular trash.[4][6]
-
Waste Identification and Segregation:
-
Clearly identify all waste containing this compound.
-
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.[4] Store it away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.
-
-
Containerization:
-
Use a dedicated, leak-proof, and properly labeled hazardous waste container.[7][8] High-density polyethylene (HDPE) containers are often suitable.[8]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," its concentration, and the associated hazards (e.g., Flammable, Toxic).[4] Do not use abbreviations or chemical formulas on the primary label.[4]
-
-
Storage:
-
Spill Management:
-
In the event of a spill, immediately evacuate the area and alert laboratory personnel.
-
For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1]
-
Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container for disposal.[9]
-
Do not allow the spilled chemical to enter drains.
-
-
Disposal Request and Collection:
-
Empty Container Disposal:
-
A container that has held this compound is also considered hazardous waste.
-
To decontaminate an empty container, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]
-
Once decontaminated, the original labels on the container should be defaced or removed before it can be disposed of as non-hazardous waste.[5]
-
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. This compound | C5H6N2 | CID 136882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. vumc.org [vumc.org]
- 6. acs.org [acs.org]
- 7. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 8. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 9. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 4-Methylpyridazine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Methylpyridazine, including detailed operational and disposal plans. By adhering to these procedural steps, you can minimize risks and ensure compliance with safety regulations.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is crucial to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may offer splash protection but should be changed immediately upon contact. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles conforming to EN166 or NIOSH standards.[1] | To protect eyes from splashes. |
| Skin and Body Protection | A standard laboratory coat, fully buttoned. | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood.[1][2] If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. | To avoid inhalation of vapors. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to maintain a safe operational workflow.
-
Preparation :
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Handling :
-
Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.[1][2]
-
Avoid direct contact with skin and eyes.[1]
-
Use compatible materials for containers and equipment, such as glass or high-density polyethylene.[2]
-
Keep containers tightly closed when not in use.
-
-
Storage :
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous waste.[1]
| Waste Type | Disposal Container | Disposal Procedure |
| Unused this compound | Designated, sealed, and clearly labeled hazardous waste container.[1] | Collect in its pure form or as a solution. Do not mix with incompatible waste streams.[1] Arrange for pickup by a licensed hazardous waste disposal service. |
| Contaminated Materials | Sealed, vapor-tight plastic bags or containers labeled as hazardous waste. | This includes items such as used gloves, pipette tips, and absorbent materials from spills. |
| Empty Containers | Original or appropriate waste container. | Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse. Dispose of the container in accordance with local regulations. |
Spill Response:
-
Small Spills : Absorb the spill with an inert, non-combustible material like vermiculite or sand.[1] Collect the absorbed material into a sealed container for disposal as hazardous waste.
-
Large Spills : Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Visual Safety Workflow
The following diagrams illustrate the key safety and logistical workflows for handling this compound.
Caption: A flowchart outlining the key steps for safely handling this compound.
Caption: Decision tree for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
